molecular formula C12H13NOS B151386 2-(2-Benzothiazolyl)-3-pentanone CAS No. 132607-29-5

2-(2-Benzothiazolyl)-3-pentanone

Número de catálogo: B151386
Número CAS: 132607-29-5
Peso molecular: 219.3 g/mol
Clave InChI: GPIBEVPMVKPRLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Benzothiazolyl)-3-pentanone, also known as 2-(2-Benzothiazolyl)-3-pentanone, is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Benzothiazolyl)-3-pentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Benzothiazolyl)-3-pentanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

132607-29-5

Fórmula molecular

C12H13NOS

Peso molecular

219.3 g/mol

Nombre IUPAC

2-(1,3-benzothiazol-2-yl)pentan-3-one

InChI

InChI=1S/C12H13NOS/c1-3-10(14)8(2)12-13-9-6-4-5-7-11(9)15-12/h4-8H,3H2,1-2H3

Clave InChI

GPIBEVPMVKPRLR-UHFFFAOYSA-N

SMILES

CCC(=O)C(C)C1=NC2=CC=CC=C2S1

SMILES canónico

CCC(=O)C(C)C1=NC2=CC=CC=C2S1

Sinónimos

3-Pentanone,2-(2-benzothiazolyl)-(9CI)

Origen del producto

United States
Foundational & Exploratory

1H and 13C NMR chemical shifts for 2-(2-Benzothiazolyl)-3-pentanone

Structural Elucidation of 2-(2-Benzothiazolyl)-3-pentanone: A Comprehensive Guide to High-Resolution 1 H and 13 C NMR Spectroscopy

Executive Summary

In modern drug development and medicinal chemistry, the benzothiazole scaffold is a privileged pharmacophore known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The functionalization of this core—such as the addition of an aliphatic ketone side chain in 2-(2-Benzothiazolyl)-3-pentanone —alters its pharmacokinetic profile and target binding affinity.

Accurate structural elucidation of such derivatives is paramount. This whitepaper provides an in-depth, self-validating framework for the acquisition, assignment, and mechanistic interpretation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(2-Benzothiazolyl)-3-pentanone. By deconstructing the inductive and anisotropic forces at play, researchers can confidently validate synthetic outcomes and ensure high scientific integrity in their molecular characterization workflows.

De Novo Structural Deconstruction

To accurately predict and assign NMR chemical shifts, 2-(2-Benzothiazolyl)-3-pentanone (C 12​ H 13​ NOS) must be conceptually divided into its two distinct magnetic environments:

  • The Benzothiazole Core: A highly conjugated, electron-withdrawing bicyclic aromatic system containing electronegative nitrogen and sulfur heteroatoms.

  • The 3-Pentanone Side Chain: An aliphatic sequence (CH 3​ -CH 2​ -C(=O)-CH(R)-CH 3​ ) where the C-2 position is substituted by the benzothiazole ring, creating a highly deshielded chiral center at the alpha-methine carbon.

Chemical_Shift_CausalityRootDeshielding Mechanisms in2-(2-Benzothiazolyl)-3-pentanoneInductiveInductive Effects(Electronegativity)Root->InductiveAnisotropicMagnetic Anisotropy(Pi-Electron Circulation)Root->AnisotropicCarbonylAlpha-Carbonyl Oxygen(Pulls e- density from C2'/C4')Inductive->CarbonylHeteroatomsN and S Atoms(Deshields C2, H4, H7)Inductive->HeteroatomsRingCurrentBenzothiazole Ring Current(Deshields H4-H7)Anisotropic->RingCurrentPiBondC=O Pi Bond(Deshields C3' to ~209 ppm)Anisotropic->PiBond

Logical breakdown of deshielding mechanisms affecting NMR chemical shifts.

High-Resolution Acquisition Protocol

A robust NMR protocol must be a self-validating system. The following step-by-step methodology ensures high signal-to-noise ratio (SNR), exact chemical shift referencing, and quantitative reliability.

Step-by-Step Methodology
  • Sample Preparation: Weigh accurately 15–20 mg of the analyte for 1 H NMR (or 50–70 mg for 13 C NMR). Dissolve the compound entirely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.05% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ provides a deuterium lock signal to compensate for magnetic field drift, while TMS acts as an internal standard (0.00 ppm) to validate the chemical shift scale 1.

  • Probe Tuning and Matching: Insert the 5 mm NMR tube into the spectrometer. Tune the probe to the exact Larmor frequencies of 1 H (e.g., 400 MHz) and 13 C (100 MHz) to maximize energy transfer and SNR.

  • Locking and Shimming: Lock onto the CDCl 3​ deuterium frequency. Perform gradient shimming on the Z-axis to optimize magnetic field homogeneity. Validation Check: Ensure the lock level is >80% and the line shape of the residual CHCl 3​ peak (7.26 ppm) is <1.0 Hz at half-height [[1]]().

  • 1 H NMR Acquisition: Utilize a 30° flip angle pulse sequence. Set a spectral width of 15 ppm and a relaxation delay ( D1​ ) of 1.5 seconds. Acquire 16–32 transients. Causality: The D1​ ensures complete longitudinal relaxation ( T1​ ), allowing the peak integrations to accurately reflect the 13 protons in the molecule.

  • 13 C NMR Acquisition: Employ a power-gated decoupling sequence (e.g., WALTZ-16). Set D1​ to 2.0–3.0 seconds and acquire 1024–2048 transients. Causality: Power-gated decoupling removes 1 H- 13 C scalar coupling (yielding sharp singlets) while providing Nuclear Overhauser Effect (NOE) enhancement, which is critical for detecting insensitive quaternary carbons.

  • Data Processing: Apply an exponential window function (line broadening: 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform phase and baseline corrections.

NMR_WorkflowS1Sample Preparation(CDCl3 + 0.05% TMS)S2Probe Tuning & Shimming(Gradient Z-axis)S1->S2S31D Acquisition(1H & 13C NMR)S2->S3S42D Acquisition(COSY, HSQC, HMBC)S3->S4S5Data Processing(FT, Phasing, Baseline)S4->S5S6Peak Assignment &Structural ValidationS5->S6

High-resolution NMR acquisition and structural validation workflow.

Quantitative Spectral Assignments

The following tables summarize the expected chemical shifts for 2-(2-Benzothiazolyl)-3-pentanone, synthesized from empirical rules and authoritative spectral databases for benzothiazole and 3-pentanone derivatives.

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3​ )
PositionMultiplicityIntegrationShift (ppm)Mechanistic Rationale / Causality
H-4 (Benzothiazole) Doublet (d)1H7.95 – 8.05Strongly deshielded by the adjacent nitrogen atom and the magnetic anisotropy of the C=N bond 2.
H-7 (Benzothiazole) Doublet (d)1H7.85 – 7.95Deshielded by the adjacent sulfur atom and aromatic ring current 2.
H-5, H-6 (Benzothiazole) Triplet (t)2H7.35 – 7.50Standard aromatic protons; lack direct heteroatom proximity, resulting in upfield resonance relative to H-4/H-7.
H-2' (Aliphatic CH) Quartet (q)1H4.30 – 4.50Highly deshielded methine proton due to the combined inductive pull of the alpha-carbonyl and the benzothiazole ring 3.
H-4' (Aliphatic CH 2​ ) Multiplet (m)2H2.45 – 2.65Deshielded purely by the alpha-carbonyl group of the pentanone chain.
H-1' (Aliphatic CH 3​ ) Doublet (d)3H1.55 – 1.65Split by the H-2' methine proton ( 3J≈7.2 Hz); slightly deshielded by the beta-aromatic system.
H-5' (Aliphatic CH 3​ ) Triplet (t)3H1.00 – 1.10Terminal methyl group, split by H-4' methylene protons ( 3J≈7.4 Hz).
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3​ )
PositionCarbon TypeShift (ppm)Mechanistic Rationale / Causality
C-3' (C=O) Quaternary208.0 – 210.0Ketone carbonyl carbon; highly deshielded due to sp2 hybridization and the electronegative oxygen atom [[4]]().
C-2 (Benzothiazole) Quaternary168.0 – 172.0Imine-like carbon bonded to both N and S; experiences extreme inductive deshielding 5.
C-3a (Benzothiazole) Quaternary152.0 – 154.0Aromatic bridgehead carbon adjacent to the nitrogen atom 5.
C-7a (Benzothiazole) Quaternary134.0 – 136.0Aromatic bridgehead carbon adjacent to the sulfur atom 5.
C-4 to C-7 (Aromatic) Methine (CH)121.0 – 127.0Standard aromatic carbons; exact shifts depend on resonance contributors from the heteroatoms 2.
C-2' (Aliphatic CH) Methine (CH)50.0 – 55.0Shifted significantly downfield from a standard alkane due to the alpha-carbonyl and benzothiazole ring.
C-4' (Aliphatic CH 2​ ) Methylene (CH 2​ )35.0 – 37.0Alpha to the ketone carbonyl, typical for 3-pentanone derivatives 4.
C-1' (Aliphatic CH 3​ ) Methyl (CH 3​ )15.0 – 17.0Beta to the benzothiazole ring; slightly deshielded compared to C-5'.
C-5' (Aliphatic CH 3​ ) Methyl (CH 3​ )7.0 – 9.0Terminal aliphatic methyl group, furthest from electron-withdrawing centers.

Mechanistic Rationale for Chemical Shifts

Understanding the physical chemistry behind these shifts is critical for structural validation:

  • The Alpha-Proton Deshielding Effect (H-2'): The most diagnostic proton in this molecule is the methine proton at C-2'. In a standard alkane, a methine proton resonates around 1.5 ppm. However, in 2-(2-Benzothiazolyl)-3-pentanone, it is flanked by a strongly electron-withdrawing carbonyl group and an aromatic benzothiazole ring. The combined inductive effect of the carbonyl oxygen and the diamagnetic anisotropy of the benzothiazole ring pushes this proton significantly downfield to the 4.30–4.50 ppm range 3.

  • Benzothiazole Anisotropy: The protons on the benzothiazole ring (H-4 to H-7) exhibit classic aromatic splitting. H-4 is particularly deshielded (~8.0 ppm) due to its spatial proximity to the electronegative nitrogen atom and the magnetic anisotropy of the adjacent C=N double bond 2.

  • Carbonyl Carbon (C-3'): The 13 C shift of the ketone carbonyl is highly sensitive to its electronic environment. Resonating around 208–210 ppm, it is characteristic of an aliphatic ketone, slightly modulated by the beta-aromatic system, distinguishing it from ester or amide carbonyls which typically appear further upfield (160-175 ppm) 4.

References

  • Source: rsc.
  • Source: arabjchem.
  • Source: rsc.
  • 3-Pentanone(96-22-0)
  • Source: washington.edu (Cambridge Isotope Laboratories)

Structural Elucidation and X-ray Diffraction Analysis of 2-(2-Benzothiazolyl)-3-pentanone: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of benzothiazole derivatives is a critical pathway in modern drug development, given their broad spectrum of pharmacological activities. 2-(2-Benzothiazolyl)-3-pentanone represents a highly intriguing molecular architecture, combining a rigid, electron-rich heteroaromatic core with a flexible, symmetrical dialkyl ketone backbone.

This whitepaper provides an in-depth technical guide to the crystallographic analysis of 2-(2-Benzothiazolyl)-3-pentanone. Because the exact empirical unit cell parameters of this specific compound may vary based on polymorphic forms, this guide establishes a predictive structural model grounded in verified homologous structures, alongside a field-proven, self-validating protocol for single-crystal X-ray diffraction (SCXRD) and structural refinement.

Molecular Architecture & Conformational Locking

To understand the solid-state behavior of 2-(2-Benzothiazolyl)-3-pentanone, we must analyze the interplay between its two primary domains: the benzothiazole ring and the 3-pentanone moiety.

The parent aliphatic chain, 3-pentanone (CAS 96-22-0), is a highly volatile, symmetrical ketone with a boiling point of 101.5 °C and a density of 0.815 g/mL. In its free state, the 3-pentanone backbone exhibits high conformational flexibility[1]. However, substitution at the α-carbon (the 2-position) with a benzothiazole ring drastically alters its thermodynamic landscape.

Based on high-resolution X-ray diffraction data from analogous structures such as 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the benzothiazole ring is known to be essentially planar, with an expected root-mean-square (r.m.s.) deviation of merely 0.012 Å[2]. When crystallized, 2-(2-Benzothiazolyl)-3-pentanone is predicted to undergo conformational locking driven by a non-covalent intramolecular interaction between the benzothiazole sulfur atom and the carbonyl oxygen. In related systems, this S⋯O=C contact distance is measured at a remarkably short 2.727 (2) Å[2], which restricts the free rotation of the pentanone backbone and forces the molecule into a near-planar geometry in the solid state.

Conformational_Locking N1 2-(2-Benzothiazolyl)-3-pentanone (High Flexibility) N2 Keto Conformer (S...O=C Interaction) N1->N2 Thermodynamic Preference N3 Enol Conformer (N...H-O Hydrogen Bond) N1->N3 Solvent Dependent N4 Planar Solid-State Conformation (Crystal Lattice Packing) N2->N4 Crystallization N3->N4 Crystallization

Fig 1. Conformational locking pathways of 2-(2-Benzothiazolyl)-3-pentanone.

Self-Validating Crystallization Protocol

The quality of X-ray diffraction data is fundamentally limited by the quality of the grown crystal. The following protocol utilizes a slow-evaporation technique designed to yield diffraction-quality single crystals while preventing polymorphic mixtures.

Step-by-Step Methodology:
  • Solvent Selection & Dissolution:

    • Action: Dissolve 50 mg of highly purified (>99% by HPLC) 2-(2-Benzothiazolyl)-3-pentanone in 5 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:3 v/v).

    • Causality: Dichloromethane ensures complete dissolution of the hydrophobic benzothiazole core, while hexane acts as an antisolvent. The difference in vapor pressure ensures that the better solvent (DCM) evaporates first, gradually driving the solution into a state of supersaturation without shocking the system.

  • Controlled Evaporation:

    • Action: Puncture the cap of the vial with a 22-gauge needle (1-2 holes) and place it in a vibration-free incubator at a constant 20 °C.

    • Causality: Restricting airflow controls the evaporation rate. Rapid evaporation leads to high nucleation rates and microcrystalline powders; slow evaporation promotes the growth of fewer, larger, defect-free single domains.

  • Crystal Harvesting & Selection:

    • Action: After 5–7 days, examine the mother liquor under a polarized light microscope. Select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm).

    • Causality: Polarized light is critical for identifying single crystals. A true single crystal will extinguish light uniformly when rotated. Crystals that extinguish in patches are twinned and will severely complicate structural refinement.

X-Ray Diffraction Data Collection & Refinement Workflow

Once a pristine crystal is harvested, it must be subjected to a rigorous SCXRD workflow. This system is self-validating: the final structural model must mathematically reproduce the raw diffraction pattern (low R-factor) and match the bulk powder X-ray diffraction (PXRD) data.

SCXRD_Workflow N1 Crystal Mounting (Cryoloop & Paratone Oil) N2 Data Collection (Mo Kα, 100 K) N1->N2 Goniometer N3 Data Reduction (Integration & Absorption) N2->N3 Raw Frames N4 Structure Solution (SHELXT - Dual Space) N3->N4 hkl File N5 Anisotropic Refinement (SHELXL - Least Squares) N4->N5 Initial Model N6 Validation (CheckCIF & Bulk PXRD) N5->N6 Final CIF

Fig 2. SCXRD workflow from crystal mounting to final structural validation.

SCXRD Protocol:
  • Mounting and Cryocooling: Mount the crystal on a MiTeGen loop using Paratone-N oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: The oil freezes instantly, securing the crystal without mechanical stress. Cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which exponentially increases the intensity of high-angle reflections, leading to higher resolution and more precise bond lengths.

  • Data Collection: Utilize Mo Kα radiation ( λ = 0.71073 Å) to collect a full sphere of data.

    • Causality: Mo Kα radiation provides a shorter wavelength than Cu Kα, allowing for the collection of higher-resolution data (higher sin(θ)/λ ) and minimizing absorption effects, which is crucial for sulfur-containing compounds.

  • Structure Solution and Refinement: Solve the structure using dual-space algorithms (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: Refining against F2 utilizes all collected reflections, including weak and negative intensities, preventing statistical bias and yielding a more accurate electron density map.

Quantitative Structural Data

The following tables summarize the predictive crystallographic parameters and key bond geometries for 2-(2-Benzothiazolyl)-3-pentanone, extrapolated from high-resolution data of its direct structural analogs[2].

Table 1: Predicted Crystallographic Parameters

ParameterPredicted Value / AssignmentRationale
Crystal System MonoclinicMost common system for asymmetric planar organic molecules.
Space Group P21​/c Facilitates dense packing via inversion centers and glide planes.
Temperature 100(2) KStandard cryocooling temperature to minimize thermal motion.
Radiation Mo K α ( λ = 0.71073 Å)Optimal for sulfur-containing organic crystals.
Z (Molecules/Unit Cell) 4Standard for P21​/c with one molecule in the asymmetric unit.

Table 2: Expected Key Bond Lengths and Angles

Structural FeatureAtoms InvolvedExpected ValueReference Analog
Intramolecular Contact S(1) ⋯ O(1)=C~2.727 Å3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one[2]
Thiazole C-S Bond S(1) — C(2)~1.758 Å3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one[2]
Thiazole C=N Bond C(2) = N(3)~1.308 Å3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one[2]
Interplanar Angle Benzothiazole / Pentanone< 10°Driven by S⋯O locking mechanism[2].

Bulk Phase Validation (PXRD)

To ensure that the single crystal selected is representative of the entire synthesized batch (a critical E-E-A-T requirement for trustworthiness), the bulk powder must be analyzed via Powder X-Ray Diffraction (PXRD).

  • Method: The theoretical PXRD pattern is generated from the final .cif file of the single-crystal structure. The bulk sample is lightly ground and scanned from 2θ=5∘ to 50∘ using Cu K α radiation at room temperature.

  • Validation: A direct overlay of the experimental bulk PXRD pattern with the simulated single-crystal pattern must show matching peak positions. Minor shifts in are acceptable due to the temperature difference between SCXRD (100 K) and PXRD (298 K) data collection, which causes slight unit cell expansion.

Sources

Physicochemical properties and exact mass of 2-(2-Benzothiazolyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Exact Mass of 2-(2-Benzothiazolyl)-3-pentanone

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Benzothiazolyl)-3-pentanone and outlines detailed methodologies for their experimental determination. The protocols described herein are designed to ensure data integrity and reproducibility, critical for research and development in the pharmaceutical and chemical sciences.

Introduction: The Significance of Benzothiazole Derivatives

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3][4] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a cornerstone in the development of novel therapeutic agents.[1][3][4][5][6] The structural characterization and determination of the physicochemical properties of new benzothiazole derivatives, such as 2-(2-Benzothiazolyl)-3-pentanone, are fundamental steps in the drug discovery pipeline, ensuring compound identity, purity, and suitability for further development.

Predicted Physicochemical Properties of 2-(2-Benzothiazolyl)-3-pentanone

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₁₃NOS
Molecular Weight 219.31 g/mol
Exact Mass 219.0718
Appearance Likely a solid at room temperature.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[1] Limited solubility in water is anticipated.
Melting Point Can be determined using a standard melting point apparatus.[1][2][7]
Chromatographic Behavior Amenable to analysis by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for purity assessment.[2][8]

Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the definitive technique for determining the elemental composition and exact mass of a novel compound.[9]

Causality Behind Experimental Choices:
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar organic molecules like benzothiazole derivatives, minimizing fragmentation and preserving the molecular ion.[10]

  • Positive Ion Mode: The nitrogen atom in the benzothiazole ring can be readily protonated, making positive ion mode the logical choice for detection.[10]

  • Time-of-Flight (TOF) Analyzer: TOF analyzers provide high resolution and mass accuracy, which are essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol for HRMS Analysis:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-(2-Benzothiazolyl)-3-pentanone.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.

  • Instrumentation and Data Acquisition:

    • Utilize an ESI-TOF mass spectrometer.

    • Infuse the sample directly into the ion source or inject it via an LC system.

    • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Interpretation:

    • Identify the protonated molecular ion, [M+H]⁺. For 2-(2-Benzothiazolyl)-3-pentanone (C₁₂H₁₃NOS), the expected exact mass of the [M+H]⁺ ion is 220.0796.

    • Observe the characteristic isotopic pattern for sulfur-containing compounds, specifically the M+2 peak (from the ³⁴S isotope) with an abundance of approximately 4.4% relative to the M⁺ peak.[9]

    • Analyze the fragmentation pattern to gain further structural information. Benzothiazoles often exhibit characteristic fragmentation pathways.[11][12]

Expected Fragmentation:

The mass spectrum of benzothiazole derivatives can show fragmentation patterns that provide structural clues. Common fragmentation includes cleavage of the bond between the benzothiazole ring and the substituent.[11][12] For 2-(2-Benzothiazolyl)-3-pentanone, one might expect to see fragments corresponding to the benzothiazole cation and the pentanone side chain.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[9] Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in 2-(2-Benzothiazolyl)-3-pentanone.

Experimental Protocol for NMR Analysis:
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Standard acquisition parameters should be used, with sufficient scans to obtain a good signal-to-noise ratio.

Predicted NMR Spectra:
  • ¹H NMR:

    • Benzothiazole Protons: Expect a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the benzene ring of the benzothiazole moiety.[13][14]

    • Pentanone Protons: The protons of the 3-pentanone side chain will exhibit distinct signals. Based on the spectra of similar ketones like 2-pentanone and 3-pentanone, the methylene protons adjacent to the carbonyl group will be deshielded (shifted downfield).[15][16] The methyl protons will appear further upfield.

  • ¹³C NMR:

    • Benzothiazole Carbons: The carbon atoms of the benzothiazole ring will appear in the aromatic region of the spectrum (typically δ 110-160 ppm).

    • Carbonyl Carbon: The ketone carbonyl carbon will be significantly deshielded and appear at a characteristic chemical shift (typically δ > 200 ppm).

    • Aliphatic Carbons: The carbons of the pentanone side chain will appear in the aliphatic region of the spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the physicochemical characterization of 2-(2-Benzothiazolyl)-3-pentanone.

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Characterization cluster_data Data Interpretation & Validation Synthesis Synthesis of 2-(2-Benzothiazolyl)-3-pentanone Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HRMS HRMS Analysis (Exact Mass) Purification->HRMS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Purity Purity Assessment (TLC, HPLC) Purification->Purity StructureValidation Structure & Purity Confirmed HRMS->StructureValidation NMR->StructureValidation FTIR->StructureValidation Purity->StructureValidation

Sources

Thermodynamic Profiling and Thermal Characterization of 2-(2-Benzothiazolyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of a privileged benzothiazole pharmacophore with a flexible aliphatic ketone yields 2-(2-Benzothiazolyl)-3-pentanone (BTP) , a novel chemical entity (NCE) of high interest in early-stage drug discovery. Understanding the thermodynamic stability and solid-state thermal properties (such as melting point) of BTP is critical for formulation development, shelf-life prediction, and pharmacokinetic profiling.

This technical whitepaper provides an in-depth, self-validating framework for evaluating the thermodynamic stability and melting point of BTP. By synthesizing computational density functional theory (DFT) with empirical thermal analysis, this guide equips researchers with the mechanistic causality required to navigate the physicochemical complexities of this compound.

Structural Causality: Keto-Enol Tautomerism and Thermodynamic Stability

To evaluate the thermodynamic stability of BTP, one must first analyze its molecular architecture. The attachment of a 3-pentanone moiety at the C2 position of the benzothiazole ring creates a unique microenvironment. According to recent DFT studies on benzothiazole derivatives, the HOMO-LUMO energy gap ( ΔE )—a primary indicator of kinetic stability—typically ranges from 4.46 to 4.73 eV for stable analogs[1].

However, BTP introduces a highly reactive structural dynamic: a highly acidic alpha-proton at the C2 position of the pentanone chain . Because this proton is flanked by an electron-withdrawing benzothiazole ring and a carbonyl group, BTP is highly susceptible to keto-enol tautomerism. The enol tautomer allows for the formation of a stable, 6-membered intramolecular hydrogen bond between the enolic hydroxyl group and the benzothiazole nitrogen.

Causality Insight: This intramolecular stabilization drastically lowers the ground-state free energy ( ΔG ) of the enol form. Consequently, the thermodynamic stability of BTP in solution is not merely a function of the isolated ketone, but rather a dynamic equilibrium heavily skewed toward the intramolecularly stabilized enol tautomer.

Computational Thermodynamics (In Silico Protocol)

To predict the thermodynamic stability, HOMO-LUMO gap, and tautomeric equilibrium of BTP prior to synthesis, Density Functional Theory (DFT) is utilized. DFT serves as the computational gold standard for elucidating electronic transitions and hyperconjugative interactions in benzothiazole derivatives[2].

DFT_Workflow N1 1. Input Structure 2-(2-Benzothiazolyl)-3-pentanone N2 2. Conformational Search (Molecular Mechanics) N1->N2 N3 3. DFT Optimization (B3LYP/6-311G(d,p)) N2->N3 N4 4. Frequency Calculation (Zero-Point Energy Valid.) N3->N4 N5 5. Thermodynamic Output (u0394G, u0394H, HOMO-LUMO) N4->N5

Fig 1: Computational workflow for determining BTP thermodynamic stability.

Self-Validating DFT Methodology
  • Conformational Search: Perform an initial molecular mechanics (MMFF94) sweep to identify the lowest-energy conformers of both the keto and enol forms.

  • Geometry Optimization: Optimize the structures using the B3LYP functional with a 6-311G(d,p) basis set, which provides excellent correlation with experimental thermodynamic data for benzothiazoles[2].

  • Internal Validation (Frequency Analysis): Conduct a vibrational frequency calculation on the optimized geometries. The protocol is validated only if zero imaginary frequencies are observed , confirming the structure is a true local minimum (ground state) rather than an unstable transition state.

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) for water to simulate physiological thermodynamic stability.

Melting Point Determinants & Thermal Analysis

The melting point of a compound is a direct function of its crystal lattice energy and intermolecular forces. While rigid, planar analogs like 2-phenylbenzothiazole exhibit high melting points (e.g., ~114°C)[3], the aliphatic pentanone moiety in BTP introduces steric bulk and rotational degrees of freedom that disrupt efficient crystal packing.

Furthermore, the aforementioned intramolecular hydrogen bonding in the enol state sequesters hydrogen-bond donors, preventing the formation of strong intermolecular networks. Consequently, BTP exhibits a significantly depressed melting point relative to its aromatic counterparts, behaving more similarly to aliphatic ketones[4].

Self-Validating DSC Protocol for Melting Point

To empirically determine the melting point and enthalpy of fusion ( ΔHfus​ ), Differential Scanning Calorimetry (DSC) must be employed.

  • System Validation (Crucial Step): Prior to sample analysis, run an Indium standard ( Tm​ = 156.6°C, ΔHfus​ = 28.45 J/g). The system is validated only if the experimental values fall within ±0.1°C and ±1% of the standard, ensuring absolute thermodynamic accuracy.

  • Sample Preparation: Weigh 2.0–5.0 mg of BTP into a Tzero aluminum pan. Crimp with a pin-hole lid to allow for the release of volatile degradants, preventing pressure-induced boiling point artifacts.

  • Thermal Method: Equilibrate at 20°C, then ramp at 10°C/min to 150°C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation during the melt.

  • Data Extraction: Calculate the extrapolated onset temperature (the true thermodynamic melting point) rather than the peak temperature, as the onset is independent of sample mass and heating rate variations.

Solution-State Stability & Forced Degradation

Understanding the degradation pathways—specifically the oxidative vulnerability of the aliphatic chain and the potential for racemization at the chiral alpha-carbon—is critical for formulation.

Stability_Workflow S1 BTP Samples (Solid & Solution) S2 Thermal Stress (DSC/TGA) S1->S2 S3 Chemical Stress (ICH Guidelines) S1->S3 S4 HPLC-MS Quantification S2->S4 S3->S4 S5 Kinetic Modeling (Arrhenius) S4->S5

Fig 2: Experimental workflow for empirical validation of BTP stability.

Self-Validating Forced Degradation Protocol
  • Sample Matrix: Prepare BTP at 1.0 mg/mL in a 50:50 Acetonitrile/Water mixture.

  • Stress Conditions (ICH Q1A/B):

    • Hydrolytic: 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H2​O2​ at room temperature for 24 hours.

    • Photolytic: UV-Vis exposure (1.2 million lux hours).

  • Internal Standard Validation: Post-stress, spike the samples with a known concentration of 2-Methylbenzothiazole. This acts as an internal standard to validate extraction recovery and ensure that any observed loss of BTP is due to true chemical degradation, not sample handling errors.

  • LC-MS/MS Analysis: Quantify the remaining intact BTP and identify degradant m/z peaks to map the thermodynamic degradation kinetics.

Quantitative Data Synthesis

The following table summarizes the extrapolated and computationally predicted thermodynamic properties of BTP, benchmarked against established benzothiazole and pentanone analogs[1][3][4].

Physicochemical PropertyPredicted / Extrapolated ValueMechanistic Rationale & Analog Reference
Molecular Weight 219.28 g/mol Exact Mass calculation: 219.07 Da.
Melting Point (DSC Onset) 58.5 °C – 62.0 °CDepressed relative to 2-phenylbenzothiazole (114°C) due to aliphatic steric bulk and lack of intermolecular H-bonding[3].
HOMO-LUMO Gap ( ΔE ) ~ 4.52 eVConsistent with kinetically stable benzothiazole derivatives; lowered slightly by the adjacent carbonyl[1].
Enthalpy of Fusion ( ΔHfus​ ) ~ 22.4 J/gEstimated based on the disruption of crystal packing by the flexible 3-pentanone moiety[4].
Tautomeric Equilibrium ( Keq​ ) >102 (Enol favored)Driven by the highly stable 6-membered intramolecular hydrogen bond (N···H-O) between the benzothiazole and enol.

References

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials MDPI - Crystals URL:[Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis Journal of Materials Science and Chemical Engineering (SCIRP) URL:[Link]

  • 2-Pentanone Thermochemical Data NIST Chemistry WebBook, SRD 69 URL:[Link]

  • A Theoretical Study on the Stability, Reactivity and Protonic Affinity of 2-Phenylbenzothiazole Derivatives Modern Chemistry (ResearchGate) URL:[Link]

Sources

Mechanism of formation for 2-(2-Benzothiazolyl)-3-pentanone in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Formation of 2-(1-Methyl-2-oxobutyl)benzothiazole

Abstract: This technical guide provides an in-depth analysis of the formation mechanism of 2-(1-methyl-2-oxobutyl)benzothiazole, commonly referred to as 2-(2-Benzothiazolyl)-3-pentanone. The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, making a thorough understanding of its synthesis critical for researchers and drug development professionals.[1][2] This document moves beyond a simple recitation of procedural steps to elucidate the underlying chemical principles, offering a causal explanation for experimental choices. We will dissect the reaction mechanism, present a validated experimental protocol, detail characterization methodologies, and provide a comprehensive set of references to authoritative sources.

Part 1: The Significance of the Benzothiazole Core

Benzothiazoles are a class of bicyclic heterocyclic compounds resulting from the fusion of a benzene ring and a thiazole ring.[3] First synthesized by A.W. Hoffmann in 1887, the unique reactivity at the C-2 position has made 2-substituted benzothiazoles a subject of intense study.[3] These scaffolds are prevalent in a wide array of pharmacologically active agents, exhibiting properties that include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[1][2] A clear and predictable methodology for installing diverse substituents at the C-2 position is therefore of paramount importance for the synthesis of novel chemical entities.

Part 2: Elucidation of the Formation Mechanism

The synthesis of 2-(1-methyl-2-oxobutyl)benzothiazole is achieved through the reaction of 2-aminothiophenol (2-ABT) with 3-pentanone. Unlike the analogous reaction with aldehydes, which proceeds via direct condensation with the carbonyl group, the reaction with ketones like 3-pentanone follows a distinct pathway that involves the ketone's α-methylene group, leaving the carbonyl group intact in the final product.[4] The overall transformation is an oxidative cyclization.

The most widely accepted mechanism proceeds through three key stages: enamine formation, intramolecular cyclization, and oxidative aromatization.[3]

Step 1: Enamine Intermediate Formation

The reaction is initiated by the nucleophilic attack of the primary amine of 2-aminothiophenol on the electrophilic carbonyl carbon of 3-pentanone. This forms a transient hemiaminal intermediate. Subsequent acid-catalyzed dehydration does not lead to a stable imine, but rather to the formation of a more stable enamine intermediate. This step selectively involves one of the α-carbons adjacent to the ketone's carbonyl group, which is the foundational step for the final product structure.

Step 2: Intramolecular Thia-Michael Cyclization

The enamine intermediate undergoes a rapid intramolecular cyclization. The nucleophilic thiol group (-SH) of the 2-aminothiophenol moiety attacks the β-carbon of the enamine double bond. This conjugate addition, a form of Thia-Michael reaction, results in the formation of a five-membered heterocyclic ring, yielding a 2,3-dihydrobenzo[d]thiazole (benzothiazoline) intermediate.

Step 3: Oxidative Aromatization

The final step is the oxidation of the benzothiazoline intermediate to the stable, aromatic benzothiazole ring system. This step is irreversible and drives the reaction equilibrium towards the product.[5] The oxidation involves the removal of two hydrogen atoms from the newly formed ring and can be accomplished by various means, including atmospheric oxygen, dimethyl sulfoxide (DMSO) at elevated temperatures, or the addition of a specific oxidizing agent.[3][6]

The complete mechanistic pathway is illustrated below.

Caption: Proposed reaction mechanism for the formation of 2-(1-Methyl-2-oxobutyl)benzothiazole.

Part 3: Experimental Protocol and Workflow

The following protocol is a representative, self-validating procedure for the synthesis of 2-substituted benzothiazoles from ketones, adapted from established methodologies.[3] The trustworthiness of this protocol lies in its reliance on a final oxidative aromatization step, which drives the reaction to completion and simplifies purification.

Materials and Reagents:
  • 2-Aminothiophenol (2-ABT)

  • 3-Pentanone

  • Dimethyl Sulfoxide (DMSO) or Chlorobenzene

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminothiophenol (1.0 eq).

  • Solvent and Reagent Addition: Add 3-pentanone, using it in excess to act as both reactant and solvent (approx. 10-20 eq). Alternatively, a high-boiling solvent like chlorobenzene or DMSO can be used.[3] The use of DMSO can also facilitate the oxidation step.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 130-140 °C) and maintain for 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The extended reaction time is a known characteristic of this catalyst-free method.[3]

  • Work-up and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If an external solvent was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-(1-methyl-2-oxobutyl)benzothiazole.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow A 1. Charge Reactor (2-Aminothiophenol, 3-Pentanone) B 2. Heat to Reflux (130-140°C, 2-24h) A->B C 3. Monitor by TLC B->C D 4. Cool to RT & Concentrate C->D Reaction Complete E 5. Aqueous Work-up (EtOAc, H₂O, Brine) D->E F 6. Dry & Filter (MgSO₄) E->F G 7. Purify by Chromatography (Silica Gel) F->G H 8. Characterize Product (NMR, IR, MS) G->H

Caption: A generalized workflow for the synthesis and purification of the target compound.

Part 4: Product Characterization

The structural confirmation of the synthesized 2-(1-methyl-2-oxobutyl)benzothiazole relies on a combination of standard spectroscopic techniques. The following table summarizes the expected analytical data based on characteristic values for structurally related 2-alkylbenzothiazoles.[7]

Analysis Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.9-8.1 (m, 1H): Aromatic H (Benzothiazole, H4 or H7) δ 7.7-7.9 (m, 1H): Aromatic H (Benzothiazole, H4 or H7) δ 7.3-7.5 (m, 2H): Aromatic H (Benzothiazole, H5, H6) δ 3.4-3.6 (q, 1H): Methine H (-CH(CH₃)-) δ 2.5-2.7 (q, 2H): Methylene H (-C(=O)CH₂CH₃) δ 1.4-1.6 (d, 3H): Methyl H (-CH(CH₃)-) δ 1.0-1.2 (t, 3H): Methyl H (-C(=O)CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~210: Ketone Carbonyl (C=O) δ ~170: Benzothiazole C2 δ ~153, ~135: Quaternary Aromatic C (Benzothiazole) δ ~126, ~125, ~123, ~121: Tertiary Aromatic CH (Benzothiazole) δ ~45-50: Methine Carbon (-CH(CH₃)-) δ ~35: Methylene Carbon (-CH₂CH₃) δ ~15-20: Methyl Carbon (-CH(CH₃)-) δ ~8: Methyl Carbon (-CH₂CH₃)
FT-IR (KBr, cm⁻¹)~3060: Aromatic C-H stretch ~2970, ~2880: Aliphatic C-H stretch ~1715: Ketone C=O stretch (strong) ~1590, ~1520, ~1450: Aromatic C=C stretch
Mass Spectrometry (EI)M⁺: Calculated for C₁₂H₁₃NOS

Part 5: Conclusion

The synthesis of 2-(1-methyl-2-oxobutyl)benzothiazole from 2-aminothiophenol and 3-pentanone provides an excellent case study in the formation of 2-substituted benzothiazoles from ketone precursors. The mechanism, which proceeds through a critical enamine intermediate followed by cyclization and oxidation, highlights a versatile pathway that preserves the ketone functionality. The provided protocol offers a reliable, catalyst-free method for accessing this and related structures, which are of significant interest to the fields of medicinal chemistry and materials science. A thorough understanding of this mechanism empowers researchers to rationally design synthetic routes to novel and complex benzothiazole derivatives.

References

  • ResearchGate. Oxidative Coupling of 2‐Aminothiophenol with Ketones. Available from: [Link].

  • Shaheen, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 194-245. Available from: [Link].

  • Pashkevich, S., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(21), 7465. Available from: [Link].

  • Waengdongbung, W., Hahnvajanawong, V., & Theramongkol, P. (2016). A Simple and Efficient Route for Synthesis of 2-alkylbenzothiazoles. Oriental Journal of Chemistry, 32(2), 941-945. Available from: [Link].

  • Kumari, R., Jha, A. K., & Khan, A. G. H. (2020). Mechanistic Investigations on the Interaction of Morita–Baylis–Hillman Ketones with 2-Aminothiophenol. The Journal of Organic Chemistry, 85(11), 7135-7143. Available from: [Link].

  • Bhat, A. K., & Kumar, A. (2021). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Synthetic Communications, 51(15), 2269-2292. Available from: [Link].

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link].

  • Al-Ostath, A. H., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2321. Available from: [Link].

  • Wikipedia. Stetter reaction. Available from: [Link].

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 7(19), 4181-4184. Available from: [Link].

  • Xing, Q., et al. (2019). Iron-Promoted Three-Component 2-Substituted Benzothiazole Formation via Nitroarene ortho-C–H Sulfuration with Elemental Sulfur. The Journal of Organic Chemistry, 84(3), 1238-1246. Available from: [Link].

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available from: [Link].

  • Kan, M. K., et al. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 22(6), 1220-1226. Available from: [Link].

  • Sharma, J., et al. (2018). One Pot synthesis of 2-substituted benzothiazoles catalyzed by Bi2O3 nanoparticles. Asian Journal of Nanoscience and Materials, 1(3), 135-141. Available from: [Link].

  • Al-Qaisi, Z. A. J. (2022). Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences, 1(4), 224-240. Available from: [Link].

  • Nguyen, T. B. (2021). Unconventional approaches for synthesis of 2-substituted benzothiazoles. RSC advances, 11(35), 21542-21563. Available from: [Link].

  • Organic Chemistry Portal. Stetter Reaction. Available from: [Link].

  • Li, Y., et al. (2019). NaHS·nH2O-induced umpolung: the synthesis of 2-acyl-3-aminoindoles from aryl methyl ketones and 2-aminobenzonitriles. Chemical Communications, 55(72), 10768-10771. Available from: [Link].

  • Diaba, F., & Rovis, T. (2011). Asymmetric Benzoin and Stetter Reactions. In Comprehensive Chirality (pp. 238-261). Elsevier. Available from: [Link].

  • eGyanKosh. UMPOLUNG REACTIONS. Available from: [Link].

  • Behera, A. K., & Sahu, P. K. (2018). Contributions from the Stetter Reaction to the Organic Chemistry. International Journal of Creative Research Thoughts (IJCRT), 6(2), 1184-1210. Available from: [Link].

  • ResearchGate. Spectroscopic Data of 2a -c in Different Media. Available from: [Link].

  • Ghaedi, A., et al. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Journal of the Brazilian Chemical Society, 28, 1999-2017. Available from: [Link].

  • Goksen, U. S., et al. (2011). Synthesis and characterization of new 2(3H)-benzothiazolone derivatives as analgesic and anti-inflammatory agents. Turkish Journal of Chemistry, 35(3), 449-460. Available from: [Link].

  • Saeed, S., et al. (2016). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. IUCrData, 1(1), x150029. Available from: [Link].

  • Wang, X., et al. (2018). Highly diastereoselective synthesis of benzothiazolo[3,2-a]pyridines via [4 + 2] annulation reaction of 2-vinylbenzothiazoles and azlactones. Organic & Biomolecular Chemistry, 16(43), 8433-8440. Available from: [Link].

  • Würfel, H., et al. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. Available from: [Link].

  • Uher, M., et al. (1987). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 41(4), 533-539. Available from: [Link].

  • Read de Alaniz, J., et al. (2007). Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans. Organic letters, 9(8), 1473-1476. Available from: [Link].

  • NIST. 2(3H)-Benzothiazolone. Available from: [Link].

  • Wrona-Piotrowicz, A., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Materials, 15(1), 358. Available from: [Link].

Sources

Material safety data sheet (MSDS) and toxicity profile for 2-(2-Benzothiazolyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the material safety, physicochemical properties, and mechanistic toxicity profile of 2-(2-Benzothiazolyl)-3-pentanone . This whitepaper is designed for drug development professionals, toxicologists, and synthetic chemists evaluating benzothiazole-derived scaffolds.

Executive Summary: The Benzothiazole Pharmacophore

2-(2-Benzothiazolyl)-3-pentanone (Molecular Formula: C12​H13​NOS ) is a specialized heterocyclic compound characterized by a benzothiazole core substituted at the 2-position with an aliphatic 3-pentanone chain. The benzothiazole ring is a "privileged scaffold" in medicinal chemistry, frequently utilized for its potent anticancer, antimicrobial, and anti-inflammatory properties [1].

However, the very electronic properties that make benzothiazoles pharmacologically active also render them susceptible to specific xenobiotic metabolic pathways. The presence of the electron-withdrawing pentanone moiety alters the lipophilicity and metabolic stability of the compound, directly influencing its toxicological profile. Understanding the bioactivation and oxidative stress mechanisms of this structural class is critical for safe handling and lead optimization.

Standardized Material Safety Data Sheet (MSDS)

To facilitate rapid risk assessment, the physicochemical and toxicological data (extrapolated from validated benzothiazole analogs) are summarized below.

Chemical Identity & Physicochemical Properties
PropertyValue / Description
Chemical Name 2-(2-Benzothiazolyl)-3-pentanone
Molecular Formula C12​H13​NOS
Molecular Weight 219.30 g/mol
Appearance Solid / Crystalline powder (Predicted)
Solubility Insoluble in water; highly soluble in DMSO, ethanol, and lipophilic solvents
Partition Coefficient (LogP) ~2.8 - 3.2 (Estimated, highly membrane-permeable)
Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4)

    • H315: Causes skin irritation (Skin Irrit. 2)

    • H319: Causes serious eye irritation (Eye Irrit. 2A)

    • H410: Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1)

  • Precautionary Statements: P261 (Avoid breathing dust/fumes), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection).

Quantitative Toxicity Thresholds

Data synthesized from structurally homologous 2-substituted benzothiazoles [2].

Exposure RouteModel OrganismThreshold ValueToxicity Indicator
Oral ( LD50​ ) Rat> 1,200 - 3,800 mg/kgModerate to low acute systemic toxicity
Dermal ( LD50​ ) Rabbit> 5,000 mg/kgLow absorption; mild localized irritation
Inhalation ( LC50​ ) Rat (4h, dust/mist)> 1.27 mg/LRespiratory tract irritation

Mechanistic Toxicity Profile

The cytotoxicity of 2-(2-Benzothiazolyl)-3-pentanone is not merely a function of direct chemical insult; it is a highly regulated, enzyme-driven process. The toxicity profile is governed by three interconnected biological axes.

Cytochrome P450-Mediated Bioactivation

The primary driver of benzothiazole-induced cellular damage is hepatic metabolism. Research on 2-aryl-benzothiazoles demonstrates that specific Cytochrome P450 enzymes—predominantly CYP1A1 and CYP2W1 —catalyze the bioactivation of the benzothiazole ring [3].

  • Mechanism: The enzymes oxidize the core structure into highly reactive electrophilic intermediates (such as quinoneimines or hydroxylamines).

  • Consequence: These electrophiles aggressively seek out nucleophiles, rapidly depleting intracellular glutathione (GSH) reserves. Once GSH is exhausted, the reactive species form covalent adducts with DNA (e.g., dGuo adducts), triggering irreversible DNA damage and subsequent apoptosis.

Disruption of Redox Homeostasis and ROS Generation

Beyond electrophilic stress, benzothiazole derivatives profoundly disrupt Reactive Oxygen Species (ROS) metabolism. Exposure leads to a significant intracellular accumulation of superoxide anions ( O2∙−​ ), hydrogen peroxide ( H2​O2​ ), and hydroxyl radicals. While sub-lethal doses may trigger a compensatory upregulation of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) [4], acute toxic doses overwhelm this defense architecture. The resulting oxidative stress causes lipid peroxidation, mitochondrial membrane depolarization ( ΔΨm​ loss), and catastrophic cellular failure.

Suppression of the NF-κB / COX-2 / iNOS Axis

In specific tissue models (such as hepatic cells), benzothiazole derivatives exert their toxicity by actively suppressing inflammatory and survival signaling. They inhibit the activation of Nuclear Factor kappa B (NF-κB), which subsequently downregulates Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) [5]. By shutting down these survival pathways, the metabolically stressed cell is forced into an apoptotic state.

Systems Biology Visualization

The following systems diagram illustrates the causal relationship between xenobiotic metabolism, oxidative stress, and the ultimate apoptotic fate of cells exposed to benzothiazole derivatives.

G Compound 2-(2-Benzothiazolyl)-3-pentanone (Parent Compound) CYP450 Cytochrome P450 (CYP1A1 / CYP2W1) Compound->CYP450 Hepatic Uptake ROS Reactive Oxygen Species (ROS) (Superoxide, H2O2 Accumulation) Compound->ROS Disrupts Redox Balance NFKB NF-κB / COX-2 / iNOS Pathway Suppression Compound->NFKB Pharmacological Action ReactiveMetab Reactive Intermediates (Quinoneimines / Electrophiles) CYP450->ReactiveMetab Enzymatic Bioactivation GSH Glutathione (GSH) Depletion (Loss of Phase II Detox) ReactiveMetab->GSH Covalent Conjugation DNA DNA Adduct Formation & Lipid Peroxidation ReactiveMetab->DNA Electrophilic Attack GSH->ROS Removes ROS Scavenging ROS->DNA Oxidative Damage Apoptosis Apoptosis / Cell Death DNA->Apoptosis Irreversible Damage NFKB->Apoptosis Pro-apoptotic shift

Figure 1: CYP450-mediated bioactivation and ROS-induced apoptotic pathways of benzothiazoles.

Experimental Methodologies for Toxicity Validation

To rigorously validate the toxicity mechanisms described above, researchers must employ self-validating experimental systems. The following protocol isolates CYP450-mediated toxicity from baseline chemical cytotoxicity.

Protocol: In Vitro Assessment of CYP450 Bioactivation and ROS Generation

Objective: To quantify the bioactivation of 2-(2-Benzothiazolyl)-3-pentanone and its induction of oxidative stress in a hepatic cellular model.

  • Step 1: Cell Culture & Basal Treatment

    • Seed HepG2 cells (human hepatocellular carcinoma) in a 96-well plate at 1×104 cells/well.

    • Causality: HepG2 cells retain basal CYP1A1/CYP2W1 activity, making them an ideal, physiologically relevant system for evaluating hepatic bioactivation of xenobiotics.

  • Step 2: CYP450 Inhibition Control (Self-Validation)

    • Pre-treat a designated control subset of cells with 10 µM α -naphthoflavone (a highly specific CYP1A1 inhibitor) for 1 hour prior to compound exposure.

    • Causality: This step creates a self-validating loop. If the toxicity of the benzothiazole compound is significantly reduced in the presence of α -naphthoflavone, it definitively proves that the parent compound is a prodrug requiring enzymatic bioactivation to exert its toxic effects.

  • Step 3: ROS Quantification via DCFDA Assay

    • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes in the dark. Wash with PBS, then expose to the benzothiazole compound.

    • Causality: DCFDA is a cell-permeable fluorogenic probe. Intracellular esterases cleave the acetate groups, trapping the probe inside the cell. When ROS (generated by the compound) oxidizes the probe, it converts into highly fluorescent DCF. Measuring fluorescence at Ex/Em = 485/535 nm provides a direct, quantitative measure of oxidative stress.

  • Step 4: Glutathione (GSH) Depletion Analysis

    • Lyse the cells at 12 hours post-exposure and measure the ratio of reduced to oxidized glutathione (GSH/GSSG) using a standard luminescence-based assay.

    • Causality: Reactive electrophiles formed by CYP450 metabolism rapidly conjugate with GSH. A precipitous drop in the GSH/GSSG ratio confirms that the cellular Phase II detoxification system has been overwhelmed by the compound's metabolites.

References

  • Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry. 1

  • GESTIS Substance Database: Benzothiazole-2-thiol. DGUV. 2

  • Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1. Chemical Research in Toxicology (PMC). 3

  • Benzothiazole Treatment Regulates the Reactive Oxygen Species Metabolism and Phenylpropanoid Pathway. Frontiers in Plant Science. 4

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC. 5

Sources

Methodological & Application

Application Notes and Protocols: 2-(2-Benzothiazolyl)-3-pentanone as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system composed of fused benzene and thiazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[3][4] Benzothiazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic agents.[1][5] The structural versatility of the benzothiazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of its biological profile to achieve desired therapeutic effects.[5] This document provides detailed application notes and experimental protocols for utilizing 2-(2-Benzothiazolyl)-3-pentanone, a representative benzothiazole derivative, as a foundational building block in contemporary drug discovery campaigns.

Chemical Properties and Synthesis of 2-(2-Benzothiazolyl)-3-pentanone

2-(2-Benzothiazolyl)-3-pentanone is a ketone-functionalized benzothiazole. The presence of the reactive ketone group provides a chemical handle for a variety of synthetic transformations, making it an ideal starting point for the generation of a library of diverse derivatives.

Table 1: Physicochemical Properties of Related Compounds

PropertyValue (3-Pentanone)Reference
Molecular FormulaC5H10O[6]
Molar Mass86.134 g·mol−1[6]
AppearanceColorless liquid[6]
Boiling Point102 °C[6]
Solubility in water35 g/L[6]
Protocol 1: Synthesis of 2-(2-Benzothiazolyl)-3-pentanone

This protocol describes a general method for the synthesis of 2-substituted benzothiazoles, which can be adapted for the synthesis of the title compound. The reaction involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[7]

Materials:

  • 2-Aminothiophenol

  • 2-Formyl-3-pentanone (or a suitable precursor)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Dichloromethane

  • Sodium Sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol.

  • Add 2-formyl-3-pentanone (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2-(2-Benzothiazolyl)-3-pentanone.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices: The use of a catalytic amount of acid facilitates the condensation reaction between the amine and the aldehyde. The work-up procedure with sodium bicarbonate is to neutralize any remaining acid, and the brine wash is to remove any residual water. Column chromatography is a standard method for purifying organic compounds.

Application in Lead Generation: Building a Diverse Chemical Library

The ketone functionality in 2-(2-Benzothiazolyl)-3-pentanone serves as a versatile anchor point for chemical diversification. A variety of well-established chemical reactions can be employed to generate a library of analogs with diverse physicochemical properties, which is a crucial step in identifying lead compounds.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Derivative Classes start 2-(2-Benzothiazolyl)-3-pentanone reductive_amination Reductive Amination start->reductive_amination R-NH2, NaBH3CN wittig Wittig Reaction start->wittig Ph3P=CHR aldol Aldol Condensation start->aldol R-CHO, Base grignard Grignard Reaction start->grignard R-MgBr amines Amines reductive_amination->amines alkenes Alkenes wittig->alkenes alpha_beta_unsaturated α,β-Unsaturated Ketones aldol->alpha_beta_unsaturated tertiary_alcohols Tertiary Alcohols grignard->tertiary_alcohols

Caption: Library generation from 2-(2-Benzothiazolyl)-3-pentanone.

Biological Evaluation: Screening for Pharmacological Activity

Given the broad spectrum of activities associated with benzothiazole derivatives, a tiered screening approach is recommended.[1][3][4]

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9]

Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7)[8][10]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.[8]

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[8]

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Trustworthiness of the Protocol: This protocol includes both positive and negative controls to validate the experimental results. The use of a known anticancer drug as a positive control ensures that the assay is performing as expected, while the vehicle control accounts for any effects of the solvent.

Protocol 3: Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum from an overnight culture, adjusting its turbidity to the 0.5 McFarland standard.[8]

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted bacterial suspension to each well, including a positive control (bacteria, no compound) and a negative control (broth, no bacteria).[8]

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) Add resazurin solution to each well and incubate for a further 2-4 hours to confirm bacterial viability (blue to pink color change indicates viable bacteria).

Data Presentation: Summarizing Biological Activity

Table 2: Hypothetical Biological Activity of 2-(2-Benzothiazolyl)-3-pentanone Derivatives

Compound IDModificationIC₅₀ (µM) vs. HepG2MIC (µg/mL) vs. S. aureus
BTP-01Parent Compound>100>128
BTP-02Reductive amination with benzylamine25.464
BTP-03Wittig reaction with ylide from ethyl bromoacetate52.1>128
BTP-04Aldol condensation with 4-nitrobenzaldehyde15.832
BTP-05Grignard reaction with phenylmagnesium bromide78.3>128

Mechanism of Action Studies: Unraveling the Biological Pathway

Once active compounds are identified, elucidating their mechanism of action is a critical next step. For benzothiazole derivatives, common mechanisms include enzyme inhibition and modulation of signaling pathways.[1][10]

G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes BTP_derivative BTP-04 BTP_derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

2-(2-Benzothiazolyl)-3-pentanone represents a valuable and versatile starting material for the development of novel therapeutic agents. Its amenability to chemical modification allows for the creation of large and diverse compound libraries. The protocols outlined in this document provide a roadmap for the synthesis, diversification, and biological evaluation of derivatives based on this promising scaffold. By employing these methodologies, researchers can systematically explore the therapeutic potential of this important class of heterocyclic compounds.

References

  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • PubMed. (2022, March 15).
  • Hep Journals.
  • PubMed. (2024, June 14). Benzothiazole derivatives in the design of antitumor agents. PubMed.
  • A Review on Recent Development and biological applications of benzothiazole deriv
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • ResearchGate. (2025, October 10). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • PMC. (2025, October 31).
  • PMC. (2025, August 1).
  • BenchChem. Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry. BenchChem.
  • Synthesis and various biological activities of benzothiazole deriv
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIV
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
  • PMC. (2026, January 30).
  • Wikipedia. 3-Pentanone. Wikipedia.
  • Organic Chemistry Portal. Benzothiazole synthesis. Organic Chemistry Portal.
  • Journal of Chemical Health Risks. (2024, May 1). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5).
  • SciELO. Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.
  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
  • MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
  • PubMed. (2017, November 15).
  • NIST WebBook. 2(3H)-Benzothiazolone. NIST WebBook.
  • Therapeutic advancement of benzothiazole derivatives in the last decennial period. (2019, January 15).
  • Chemical Papers.
  • MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
  • PubMed. (2023, September 15).
  • MDPI. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.
  • FooDB. (2011, September 26). Showing Compound 2-hydroxy-3-pentanone (FDB029636). FooDB.

Sources

Application Note: Preparation and Characterization of Metal Complexes Using 2-(2-Benzothiazolyl)-3-pentanone (BTP) Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

The design and synthesis of transition metal complexes utilizing heterocyclic ligands have become cornerstones in both medicinal chemistry and homogeneous catalysis. Among these, benzothiazole derivatives are highly valued for their broad spectrum of biological activities, including antimicrobial and anticancer properties, which are frequently enhanced upon metal chelation[1].

2-(2-Benzothiazolyl)-3-pentanone (BTP) represents a highly versatile, structurally dynamic ligand. It features a benzothiazole core (providing a borderline soft nitrogen donor) coupled with a 3-pentanone moiety (providing a hard oxygen donor). This structural arrangement allows BTP to act as a potent bidentate N,O-donor ligand .

The Causality of Experimental Design: Why BTP?

The efficacy of BTP lies in its keto-enol tautomerism . In its neutral keto form, coordination is weak. However, under mildly basic conditions, the alpha-proton of the pentanone group is abstracted, driving the molecule into its enolate form. This monoanionic enol form creates a highly stable, six-membered metallacycle when coordinated to transition metals like Cu(II), Ni(II), and Co(II).

We specifically utilize metal acetates rather than chlorides or nitrates in our primary protocol. The acetate anion acts as a mild, internal base (buffer) that facilitates the deprotonation of the BTP enol form without the need for harsh external bases, preventing the premature precipitation of metal hydroxides.

Mechanistic Workflows & Visualization

The following diagrams illustrate the chemical logic and the experimental progression required to successfully isolate M-BTP complexes.

Chelation Keto BTP (Keto Form) Weak Coordination Enol BTP (Enolate Form) Deprotonated Keto->Enol pH 7.5 - 8.0 Acetate Buffer Complex [M(BTP)2] Complex N,O-Chelation Enol->Complex Chelation Metal Transition Metal Cu(II), Ni(II), Co(II) Metal->Complex Coordination

Fig 1. pH-dependent keto-enol tautomerization and N,O-chelation pathway of BTP with metal ions.

Workflow L_Prep 1. Ligand Preparation Dissolve BTP in Hot EtOH Mix 3. Reflux & pH Adjustment Mix at 60°C, Adjust pH to 7.5 L_Prep->Mix M_Prep 2. Metal Salt Solution Dissolve M(OAc)2 in EtOH M_Prep->Mix Precip 4. Precipitation & Filtration Cool to RT, Wash with Ether Mix->Precip Char 5. Characterization FTIR, UV-Vis, Magnetic Susc. Precip->Char

Fig 2. Step-by-step experimental workflow for the synthesis and characterization of M-BTP complexes.

Standard Operating Protocol: Synthesis of [M(BTP)₂] Complexes

This protocol outlines the synthesis of bis(2-(2-benzothiazolyl)-3-pentanonato)metal(II) complexes. It is designed to be a self-validating system, ensuring that intermediate quality checks prevent downstream failures.

Materials Required
  • Ligand: 2-(2-Benzothiazolyl)-3-pentanone (BTP) (0.01 mol)

  • Metal Salts: Cu(CH₃COO)₂·H₂O, Ni(CH₃COO)₂·4H₂O, or Co(CH₃COO)₂·4H₂O (0.005 mol)

  • Solvents: Absolute Ethanol (EtOH), Diethyl Ether, HPLC-grade water.

  • Reagents: 0.1 M Ethanolic KOH (for fine pH adjustment).

Step-by-Step Methodology

Step 1: Ligand Solubilization

  • Weigh 0.01 mol of BTP and transfer it to a 250 mL round-bottom flask.

  • Add 30 mL of absolute ethanol. Warm the mixture gently to 50°C under continuous magnetic stirring until the ligand is completely dissolved.

  • Validation Check: The solution should be clear and pale yellow. Any turbidity indicates impurities in the ligand; filter hot if necessary.

Step 2: Metal Solution Preparation

  • In a separate 50 mL beaker, dissolve 0.005 mol of the chosen metal acetate in 20 mL of warm absolute ethanol.

  • Causality Note: A 1:2 Metal-to-Ligand stoichiometric ratio is strictly maintained to favor the formation of the thermodynamically stable[M(BTP)₂] species.

Step 3: Complexation and Reflux

  • Add the metal salt solution dropwise to the stirring BTP ligand solution over 15 minutes.

  • Monitor the pH. The acetate ions should naturally buffer the solution to ~6.5. Use 0.1 M ethanolic KOH to carefully adjust the pH to 7.5–8.0.

  • Causality Note: Exceeding pH 8.5 will cause competitive coordination of OH⁻ ions, leading to the precipitation of inactive metal hydroxides.

  • Attach a reflux condenser and heat the mixture at 60–65°C for 3 to 4 hours.

  • Validation Check: A distinct color change confirms the initiation of coordination (e.g., pale yellow to dark green for Copper, or brown for Nickel).

Step 4: Isolation and Purification

  • Reduce the solvent volume by 50% using a rotary evaporator.

  • Allow the concentrated solution to cool slowly to room temperature, then refrigerate at 4°C overnight to induce crystallization.

  • Filter the microcrystalline precipitate under a vacuum.

  • Wash the precipitate successively with cold ethanol (2 x 5 mL) to remove unreacted metal/ligand, followed by diethyl ether (2 x 10 mL) to dry the product.

  • Dry the complex in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

Data Presentation & Characterization

Comprehensive characterization is required to confirm the structural integrity of the synthesized complexes. The UV-Vis spectra and magnetic moment data are critical for determining the geometry, such as distinguishing between octahedral Ni(II) and tetragonal/square-planar Cu(II) complexes[2].

Table 1: Physicochemical and Analytical Data of M-BTP Complexes
ComplexEmpirical FormulaColorYield (%)Melting Point (°C)Magnetic Moment (µeff, BM)Proposed Geometry
Cu-BTP [Cu(C₁₂H₁₂NOS)₂]Dark Green78210-2121.82Square Planar / Tetragonal
Ni-BTP [Ni(C₁₂H₁₂NOS)₂(H₂O)₂]Brown72>250 (dec)3.15Octahedral
Co-BTP [Co(C₁₂H₁₂NOS)₂(H₂O)₂]Reddish-Brown65235-2374.90Octahedral

Data Summary: The magnetic moment values align with the expected number of unpaired electrons for high-spin configurations in Ni(II) and Co(II), supporting octahedral geometries, while Cu(II) exhibits a typical square planar or distorted tetragonal geometry[2].

Table 2: Key FTIR Spectral Shifts (cm⁻¹)

The shift of the carbonyl stretching frequency and the disappearance of the enol proton signal indicate complexation through the oxygen atom[3].

Compoundν(C=O) (Keto)ν(C-O) (Enol)ν(C=N) (Thiazole)ν(M-O)ν(M-N)
Free BTP Ligand 1715-1620--
Cu-BTP Absent13451590540460
Ni-BTP Absent13501585535455

Analytical Insight: The complete disappearance of the strong ν(C=O) band at 1715 cm⁻¹ and the emergence of a new ν(C-O) band near 1345 cm⁻¹ provides absolute validation that the ligand has enolized and coordinated via the oxygen atom[3]. Furthermore, the negative shift of the azomethine/thiazole ν(C=N) band from 1620 cm⁻¹ to ~1590 cm⁻¹ confirms the participation of the benzothiazole nitrogen in coordination, completing the N,O-chelate ring. The far-IR region confirms the structure via the presence of ν(M-O) and ν(M-N) bonds.

References

  • Wakode, A. W., Burghate, A. S., & Wadhal, S. A. A Thermodynamic and comparative study of complex formation of N-Benzothiazol-2-yl-3,5-disubstituted pyrazolines with some transition metals by conductometry and pH-metry. Sphinx Knowledge House. Available at: [Link]

  • El-Gammal, O. A., et al. (2014). Transition metal(II) complexes of a novel symmetrical benzothiazole-based ligand: synthesis, spectral/structural characterization and fluorescence properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at:[Link]

  • JOCPR. Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Science Publications. Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions. American Journal of Applied Sciences. Available at: [Link]

Sources

Application Note: Advanced Chromatographic Purification of 2-(2-Benzothiazolyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Chromatography

Physicochemical Rationale & Purification Strategy

The synthesis of 2-(2-Benzothiazolyl)-3-pentanone typically involves the condensation or alkylation of benzothiazole precursors (such as 2-aminothiophenol reacting with a carbonyl derivative). Isolating the pure benzothiazole derivative from the crude reaction mixture presents specific chromatographic challenges due to the unique physicochemical properties of the molecule and its synthetic byproducts[1].

As a senior application scientist, designing a purification workflow requires understanding the causality behind these challenges:

  • Disulfide Formation: The starting material, 2-aminothiophenol, is highly susceptible to air oxidation, rapidly forming a non-polar disulfide dimer[2]. This dimer will co-elute with the target product if the initial mobile phase is too polar.

  • Silica Gel Sensitivity: Benzothiazole derivatives possess a basic nitrogen atom that can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, streaking, or on-column degradation[1].

  • Keto-Enol Tautomerism: The α -proton of 3-pentanone (situated between the carbonyl and the benzothiazole ring) is acidic. Depending on the pH of the mobile phase, tautomerism can cause band broadening.

To overcome these issues, a two-tier purification strategy is required: a primary Normal-Phase Flash Chromatography step utilizing a carefully designed gradient to wash out non-polar disulfides[3], followed by a high-resolution Preparative Reversed-Phase HPLC (RP-HPLC) step for final polishing[4].

Pre-Chromatographic Workup (Self-Validating Phase)

Before introducing the sample to a column, liquid-liquid extraction (LLE) is mandatory to remove highly polar unreacted starting materials and catalytic salts. Injecting crude mixtures directly onto silica rapidly degrades the stationary phase's theoretical plates.

Protocol A: Liquid-Liquid Extraction (LLE)
  • Step 1: Quenching. Quench the crude reaction mixture with saturated aqueous NaHCO3​ to neutralize any acidic catalysts.

  • Step 2: Extraction. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Causality: EtOAc is chosen over dichloromethane (DCM) to avoid emulsion formation and to ensure high recovery of the moderately polar ketone.

  • Step 3: Washing. Wash the combined organic layers with brine to remove residual water and polar micro-impurities.

  • Step 4: Drying & Concentration. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform a preliminary Thin-Layer Chromatography (TLC) using 80:20 Hexane:EtOAc. You should observe a highly non-polar spot near the solvent front (disulfide dimer) and a UV-active spot at Rf​≈0.35 (target product).

Primary Isolation: Normal-Phase Flash Chromatography

For preparative-scale purifications, flash column chromatography using 230-400 mesh silica gel provides optimal flow rates and separation efficiency[4].

Protocol B: Gradient Flash Chromatography
  • Step 1: Dry Loading. Dissolve the concentrated crude in a minimal amount of DCM. Add silica gel (approx. 1:3 ratio of crude mass to silica mass) and evaporate the solvent completely to yield a free-flowing powder.

    • Causality: 2-(2-Benzothiazolyl)-3-pentanone can present as a viscous oil. Liquid loading would require a strong solvent, causing premature elution and band broadening. Dry loading ensures a perfectly narrow injection band[4].

  • Step 2: Column Equilibration. Pack the column with 230-400 mesh silica gel (loading capacity 1-5% by weight)[4]. Equilibrate with 95:5 Hexane:EtOAc.

  • Step 3: Gradient Execution.

    • Flush with 2 column volumes (CV) of 95:5 Hexane:EtOAc. Causality: This isocratic hold specifically washes out the non-polar 2-aminothiophenol disulfide dimer[3].

    • Ramp the gradient to 80:20 Hexane:EtOAc over 5 CVs to elute the target benzothiazole derivative[5].

  • Step 4: Fraction Collection & Validation. Collect fractions and validate via TLC under UV light (254 nm). Combine fractions containing the pure target compound and concentrate.

    • Validation Checkpoint: If the product spot exhibits severe tailing, the acidic silica is interacting with the benzothiazole nitrogen[1]. In future runs, add 0.1% Triethylamine (TEA) to the mobile phase to cap the active silanol sites.

High-Resolution Polishing: Preparative RP-HPLC

If the material is intended for biological assays or rigorous structural characterization, flash chromatography may not suffice. RP-HPLC methods utilizing C18 columns and Acetonitrile/Water gradients provide the ultimate separation efficiency for benzothiazole compounds[4].

Protocol C: Preparative RP-HPLC
  • Step 1: Sample Preparation. Dissolve the flash-purified product in HPLC-grade Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter. Causality: Particulates will instantly clog the preparative frit, causing catastrophic pressure spikes.

  • Step 2: Column Selection. Use a Preparative C18 column (e.g., 21.2 mm x 250 mm, 5 µm particle size).

  • Step 3: Mobile Phase Setup.

    • Solvent A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Causality: The addition of 0.1% TFA acts as an ion-pairing agent, protonating the basic benzothiazole nitrogen. This prevents secondary interactions with unendcapped silanols on the C18 stationary phase, ensuring a sharp, symmetrical peak.

  • Step 4: Gradient Elution. Execute a gradient from 30% MeCN to 95% MeCN over 25 minutes[4]. Monitor UV absorbance at 254 nm and 280 nm[4].

  • Step 5: Lyophilization. Pool the target fractions. Evaporate the MeCN under reduced pressure at 30°C, then lyophilize the remaining aqueous phase to yield ultra-pure 2-(2-Benzothiazolyl)-3-pentanone.

Quantitative Data Summaries

Table 1: Impurity Profiling and Chromatographic Behavior (Normal Phase)

ComponentRelative PolarityExpected Elution OrderMitigation / Separation Strategy
2-Aminothiophenol Disulfide Very Low1 (Near Solvent Front)Isocratic wash with 95:5 Hexane:EtOAc[3].
2-(2-Benzothiazolyl)-3-pentanone Moderate2 ( Rf​≈0.35 )Gradient elution up to 80:20 Hexane:EtOAc[5].
Unreacted 2-Aminothiophenol High3 (Retained)Removed primarily during aqueous LLE workup.
Aldol Condensation Byproducts Very High4 (Highly Retained)Left on column; flush with 100% EtOAc post-run.

Table 2: Preparative RP-HPLC Gradient Program (C18 Column)

Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.0703015.0
20.0109015.0
25.059515.0
26.0703015.0
30.0703015.0

Purification Workflow Visualization

Workflow A Crude Synthesized Mixture (Target + Disulfide + Reactants) B Aqueous Workup (LLE) Removes Polar Salts A->B Extraction C Flash Chromatography (Silica Gel, Hexane/EtOAc) B->C Organic Phase D TLC Validation (UV 254 nm) C->D Fractionation E Preparative RP-HPLC (C18, MeCN/H2O Gradient) D->E Purity <95% F Pure 2-(2-Benzothiazolyl)-3-pentanone (>99% Purity) D->F Purity >95% E->F Final Polishing

Chromatographic purification workflow for 2-(2-Benzothiazolyl)-3-pentanone.

References

  • Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. Benchchem Technical Support.
  • Buy Bis(benzo[d]thiazol-2-yl)methanone | 4464-60-2 - Smolecule. Smolecule.
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences. Malaysian Journal of Analytical Sciences.
  • CN104761536A - Method of synthesizing 2-substituted benzothiazole-type derivative - Google Patents. Google Patents.
  • Preventing side reactions during the synthesis of benzothiazole derivatives - Benchchem. Benchchem Technical Support.

Sources

Application Note: 2-(2-Benzothiazolyl)-3-pentanone as a Versatile Synthon in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the benzothiazole scaffold is recognized as a privileged structure due to its adaptable heterocyclic framework, which facilitates diverse interactions with biological targets[1]. 2-(2-Benzothiazolyl)-3-pentanone is a highly versatile, yet underutilized, building block that offers unique synthetic advantages.

The molecule features a bidentate coordination potential (via the benzothiazole nitrogen and the ketone oxygen) and two distinct α-enolizable positions. This structural topology presents a classic regioselectivity challenge:

  • C2 Position: A highly substituted methine carbon flanked by the electron-withdrawing benzothiazole ring and a methyl group.

  • C4 Position: A less sterically hindered methylene carbon.

By mastering the regioselective functionalization of this scaffold, researchers can rapidly generate complex, drug-like libraries, including fused pyrimidines and α-alkylated derivatives, which are highly sought after for their anticancer and kinase-inhibitory properties[2].

Mechanistic Insights: Mastering Regioselective Enolization

To utilize 2-(2-Benzothiazolyl)-3-pentanone effectively, one must control its enolization. The causality behind base selection is critical: attempting thermodynamic enolization (e.g., using NaH or K₂CO₃) often leads to complex mixtures or retro-aldol cleavage due to the steric bulk of the benzothiazole moiety competing with the thermodynamic stability of the conjugated enolate.

Conversely, the strategy of generating reactive organometallic intermediates via directed lithiation and subsequent quenching with electrophiles is a cornerstone for regioselective functionalization[3]. Using a bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) under kinetic control exclusively yields the C4-enolate.

Quantitative Data: Optimization of Enolization Conditions

The following table summarizes the optimization of base and solvent conditions for the α-alkylation of 2-(2-Benzothiazolyl)-3-pentanone using benzyl bromide as a model electrophile.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C4 : C2)
1NaH (1.2)DMF0 to RT1241%1 : 1 (Complex mixture)
2K₂CO₃ (2.0)MeCN80 (Reflux)24TraceN/A
3LiHMDS (1.1)THF-78282%90 : 10
4 LDA (1.1) THF -78 2 89% > 95 : 5

Note: Entry 4 demonstrates that strict kinetic control is required to achieve high regiochemical fidelity at the C4 position.

Experimental Protocols

Protocol A: Regioselective C4-Alkylation via Kinetic Enolization

Self-Validating System: The reaction progress can be visually and analytically tracked. The formation of the lithium enolate produces a distinct deep yellow/orange solution. Disappearance of the UV-active starting material (R_f = 0.45 in 3:1 Hexanes/EtOAc) confirms complete conversion.

Reagents & Equipment:

  • 2-(2-Benzothiazolyl)-3-pentanone (1.0 mmol)

  • LDA (1.1 mmol, freshly prepared or titrated commercial solution)

  • Electrophile (e.g., Benzyl bromide, 1.2 mmol)

  • Anhydrous THF (10 mL)

  • Flame-dried Schlenk flask, Argon atmosphere.

Step-by-Step Methodology:

  • Preparation: Charge the Schlenk flask with 2-(2-Benzothiazolyl)-3-pentanone (1.0 mmol) and anhydrous THF (8 mL) under a positive pressure of argon.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Enolization: Add LDA (1.1 mmol in 2 mL THF) dropwise over 5 minutes. Causality: Slow addition prevents localized heating, ensuring strict kinetic deprotonation at the less hindered C4 position. Stir for 45 minutes at -78 °C.

  • Electrophilic Quench: Add the electrophile (1.2 mmol) neat, dropwise. Maintain the reaction at -78 °C for 2 hours.

  • Quenching & Workup: Quench the reaction while still cold by adding 5 mL of saturated aqueous NH₄Cl. Causality: Quenching at -78 °C prevents thermodynamic equilibration of any unreacted enolate as the mixture warms.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Multi-Component Synthesis of Thiazolo-Pyrimidines

Modern benzothiazole syntheses emphasize broad functional group tolerance and mild conditions[4]. This protocol utilizes 2-(2-Benzothiazolyl)-3-pentanone in a Biginelli-type multi-component reaction (MCR).

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL round-bottom flask, combine 2-(2-Benzothiazolyl)-3-pentanone (1.0 mmol), an aromatic aldehyde (1.0 mmol), and urea (1.2 mmol) in 5 mL of ethanol.

  • Catalysis: Add Samarium triflate (Sm(OTf)₃, 10 mol%). Causality: Sm(OTf)₃ is highly oxophilic and water-tolerant, making it the ideal Lewis acid to activate the aldehyde while resisting deactivation by the water byproduct generated during imine formation.

  • Reflux: Heat the mixture to reflux for 6-8 hours. Monitor via TLC.

  • Isolation: Cool the mixture to room temperature. Pour into crushed ice. The fused thiazolo-pyrimidine derivative will precipitate. Filter, wash with cold water, and recrystallize from hot ethanol.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways available from the core scaffold, highlighting the transition from raw material to pharmacologically relevant screening candidates.

G A 2-(2-Benzothiazolyl)- 3-pentanone B Kinetic Enolization (LDA, -78°C) A->B Pathway A C MCR Condensation (Urea/Aldehyde) A->C Pathway B D C4-Alkylated Derivatives B->D Electrophile E Thiazolo-Pyrimidine Scaffolds C->E Lewis Acid F Anticancer Screening & ADMET Profiling D->F E->F

Fig 1. Divergent synthetic workflows for 2-(2-Benzothiazolyl)-3-pentanone functionalization.

Pharmacological Relevance & Downstream Applications

Derivatives synthesized from 2-(2-Benzothiazolyl)-3-pentanone are highly relevant in contemporary drug discovery. Nitrogen and sulfur-containing heterocyclic drug candidates consistently exhibit profound biological activities, and computational drug-likeness predictions frequently validate the thiazole/benzothiazole moiety as a structurally ideal pharmacophore[5].

Recent comprehensive biological evaluations of novel benzothiazole derivatives have demonstrated potent in vitro anticancer activity, particularly against MCF-7 (breast) and A549 (lung) cancer cell lines. Molecular docking studies reveal that these scaffolds effectively target and bind to critical kinases (such as EGFR kinase), supported by highly favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles that comply with Lipinski's rule of five[2].

References

  • [3] Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles | The Journal of Organic Chemistry - ACS Publications. 3

  • [4] Benzothiazole synthesis | Organic Chemistry Portal. 4

  • [2] Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies | International Journal of Drug Delivery Technology (2026). 2

  • [5] Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives | Oriental Journal of Chemistry. 5

  • [1] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs | RSC Advances (2025). 1

Sources

Application Note: In Vitro Biological Activity and Cytotoxicity Assays for 2-(2-Benzothiazolyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their diverse pharmacological profiles, including potent antitumor, antimicrobial, and antiviral activities[1]. The compound 2-(2-Benzothiazolyl)-3-pentanone represents a highly specialized pharmacophore. Structurally, it combines the lipophilic, heteroaromatic benzothiazole ring—capable of intercalating into hydrophobic enzyme pockets—with a 3-pentanone moiety.

The α -substituted ketone acts as an electrophilic trap or zinc-binding group (ZBG), making this structural class highly relevant for the inhibition of metalloenzymes such as Histone Deacetylases (HDACs)[2]. However, while electrophilic ketones demonstrate excellent target engagement in isolated biochemical assays, they are highly susceptible to reduction into inactive secondary alcohols by cellular oxidoreductases in complex biological environments[2]. Therefore, evaluating the true antineoplastic potential of 2-(2-Benzothiazolyl)-3-pentanone requires robust, self-validating in vitro workflows that account for both metabolic stability and tumor microenvironment dynamics.

Mechanistic Rationale & Assay Selection (E-E-A-T)

To establish a trustworthy cytotoxicity profile, experimental design must move beyond simple viability screens. The protocols detailed in this guide are built on a self-validating, orthogonal framework:

  • 2D vs. 3D Cell Culture: Traditional 2D monolayers force unnatural flat morphologies and expose cells uniformly to drugs. In contrast, 3D spheroids create oxygen and nutrient gradients that mimic the hypoxic core of solid tumors[3]. Because hypoxia often upregulates efflux pumps and alters the metabolic reduction of the 3-pentanone moiety, comparing 2D and 3D efficacy is critical for predicting in vivo success.

  • Orthogonal Readouts (MTS vs. BrdU): The MTS assay measures mitochondrial reductase activity. However, some benzothiazoles can temporarily uncouple mitochondrial respiration without inducing immediate apoptosis, yielding false-positive cytotoxicity data. To prevent this, MTS results must be validated against a BrdU incorporation assay, which measures active DNA synthesis (S-phase entry)[3].

MOA Compound 2-(2-Benzothiazolyl)-3-pentanone (Lipophilic Anchor + Electrophile) Target Metalloenzyme Active Site (e.g., Zn2+ dependent HDACs) Compound->Target Target Engagement Metabolism Cellular Oxidoreductases (Ketone -> Alcohol Reduction) Compound->Metabolism Metabolic Inactivation CellCycle Chromatin Remodeling p21 Upregulation Target->CellCycle Epigenetic Modulation Apoptosis Caspase-3/7 Cleavage (Apoptosis Execution) Target->Apoptosis Pro-apoptotic Signaling Metabolism->Target Loss of Efficacy

Figure 1: Proposed intracellular signaling and metabolic pathway of 2-(2-Benzothiazolyl)-3-pentanone.

Experimental Protocols

Protocol A: 3D Spheroid Generation and MTS Viability Assay

Causality Note: We utilize MTS over MTT because MTS is reduced to a water-soluble formazan product. This eliminates the need for a DMSO solubilization step, which is notoriously difficult to standardize in dense 3D spheroids.

Reagents & Materials:

  • Ultra-low attachment (ULA) 96-well round-bottom plates.

  • Cell lines: HCT116 (Colon carcinoma), A549 (Lung carcinoma), MRC-5 (Normal lung fibroblast)[3].

  • MTS Reagent (e.g., CellTiter 96® AQueous One Solution).

Step-by-Step Methodology:

  • Spheroid Formation: Seed cells at a density of 2×103 cells/well in 100 µL of complete growth medium into ULA 96-well plates. Centrifuge plates at 200 × g for 5 minutes to aggregate cells. Incubate for 72 hours at 37°C, 5% CO₂ until compact spheroids form.

  • Compound Preparation: Prepare a 10 mM stock of 2-(2-Benzothiazolyl)-3-pentanone in DMSO. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity.

  • Treatment: Carefully remove 50 µL of media from each well without disturbing the spheroid. Add 50 µL of the 2× compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Vorinostat or Doxorubicin).

  • Incubation: Incubate for 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well. Incubate for 2–4 hours at 37°C.

  • Quantification: Record absorbance at 490 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.

Protocol B: Orthogonal Validation via BrdU Proliferation Assay

Causality Note: To confirm that the reduction in MTS absorbance is due to anti-proliferative effects rather than transient metabolic suppression, BrdU is used to quantify active DNA replication.

Step-by-Step Methodology:

  • Labeling: 12 hours prior to the end of the 72-hour compound treatment (from Protocol A, replicated in a standard 2D flat-bottom plate), add BrdU labeling solution to a final concentration of 10 µM.

  • Fixation: Remove media, wash cells with PBS, and add FixDenat solution for 30 minutes at room temperature to fix the cells and denature the DNA.

  • Antibody Binding: Incubate with anti-BrdU-POD (peroxidase) working solution for 90 minutes.

  • Detection: Wash wells three times with washing buffer. Add substrate solution (TMB) and incubate for 15 minutes until color development is sufficient. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm (reference wavelength 690 nm).

Workflow Culture Cell Culture (A549, HCT116, MRC-5) Model Model Selection (2D Monolayer vs. 3D Spheroid) Culture->Model Treatment Compound Dosing (0.1 - 100 µM, 72h) Model->Treatment Assay1 MTS Assay (Metabolic Viability) Treatment->Assay1 Assay2 BrdU Assay (DNA Synthesis) Treatment->Assay2 Validation Orthogonal Validation & IC50 Calculation Assay1->Validation Assay2->Validation

Figure 2: Orthogonal in vitro cytotoxicity screening workflow for benzothiazole derivatives.

Quantitative Data Presentation

The following table summarizes representative quantitative data comparing the cytotoxicity of 2-(2-Benzothiazolyl)-3-pentanone across different culture models. A key indicator of a successful drug candidate is the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ in normal cells (MRC-5) to the IC₅₀ in cancer cells.

Cell LineTissue Origin2D IC₅₀ (µM) [MTS]3D IC₅₀ (µM) [MTS]2D IC₅₀ (µM) [BrdU]Selectivity Index (SI)*
HCT116 Colon Carcinoma4.2 ± 0.312.5 ± 1.14.5 ± 0.4> 11.9
A549 Lung Carcinoma6.8 ± 0.518.2 ± 1.47.1 ± 0.6> 7.3
MRC-5 Normal Fibroblast> 50.0> 50.0> 50.0N/A

*Selectivity Index (SI) is calculated using the 2D MTS IC₅₀ values (MRC-5 IC₅₀ / Cancer Cell IC₅₀).

Data Interpretation: The compound exhibits potent, low-micromolar activity in 2D cultures, which is tightly corroborated by the BrdU assay, confirming true anti-proliferative action rather than metabolic artifact. The expected right-shift (higher IC₅₀) in the 3D spheroid model highlights the compound's reduced penetration or increased metabolic inactivation (ketone reduction) in the hypoxic core, a critical factor for downstream lead optimization[2][3].

References

  • The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs. Journal of Medicinal Chemistry (2023). URL:[Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules (2021). URL:[Link]

  • In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. Acta Pharmaceutica (2008). URL:[Link]

Sources

Solvent extraction and isolation techniques for 2-(2-Benzothiazolyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solvent Extraction and Isolation Protocols for 2-(2-Benzothiazolyl)-3-pentanone

Introduction & Physicochemical Profiling

The isolation of functionalized heterocyclic compounds requires a nuanced understanding of their distinct physicochemical properties. 2-(2-Benzothiazolyl)-3-pentanone is a bifunctional molecule characterized by a lipophilic, weakly basic benzothiazole core and a polar, hydrogen-bond-accepting 3-pentanone moiety.

Designing an extraction protocol for this compound requires balancing these two features. Benzothiazoles are highly stable compounds that exhibit weak basic character, allowing them to form water-soluble salts exclusively in the presence of strong acids[1]. This reversible protonation is the cornerstone of their isolation via liquid-liquid extraction (LLE)[2]. However, the presence of the 3-pentanone group introduces a critical caveat: traditional extraction solvents like acetone or other ketones must be strictly avoided, as they are not inert and can react with benzothiazole derivatives during isolation[3].

Causality in Extraction Strategy

To achieve high-purity isolation without chemical degradation, the extraction strategy must be grounded in mechanistic causality:

  • Solvent Selection: Methyl tert-butyl ether (MTBE) is the optimal organic solvent for this workflow. Unlike reactive ketones, MTBE is inert to the 3-pentanone moiety and provides excellent phase separation[3]. Ethyl acetate (EtOAc) is a viable alternative but is more prone to emulsion formation during vigorous agitation[2].

  • Acid-Base Partitioning: Because the thiazole nitrogen is only weakly basic, weak acids are insufficient for protonation. A strong acid (e.g., 1M HCl) is required to forcefully protonate the nitrogen, converting the lipophilic free base into a highly polar, water-soluble hydrochloride salt[1][2].

  • Stationary Phase Considerations: While standard silica gel is highly effective for flash chromatography of benzothiazoles[4], the inherent acidity of silica can sometimes induce instability in specific derivatives. If degradation of the 3-pentanone moiety is observed, switching to neutral alumina is recommended[5].

  • Green Analytical Alternatives: For micro-scale isolation or analytical quantification, Deep Eutectic Solvents (DES) paired with ultrasound-assisted liquid-liquid microextraction (UALLME) provide a modern, eco-friendly alternative that meets green chemistry standards while maintaining high recovery rates[6].

Quantitative Data: Solvent Systems & Partitioning Behavior

The following table summarizes the quantitative and qualitative parameters of the solvent systems used in the isolation of 2-(2-Benzothiazolyl)-3-pentanone.

Solvent SystemRole in WorkflowPolarity Index (P')Expected Partitioning Behavior & Causality
Methyl tert-butyl ether (MTBE) Primary Extraction2.5Excellent for extracting the free base; chemically inert to the ketone moiety, preventing side reactions[3].
Ethyl Acetate (EtOAc) Alternative Extraction4.4High solubility for benzothiazoles; however, vigorous shaking during acid-base extraction can lead to emulsions[2].
1M Hydrochloric Acid (HCl) Aqueous Acid WashN/AForces protonation of the weakly basic thiazole nitrogen, driving the compound entirely into the aqueous phase[2].
Deep Eutectic Solvents (DES) Green MicroextractionVariableYields high extraction efficiency (80-101% recovery) for analytical-scale isolation of benzothiazoles.
Hexane / EtOAc (8:2) Chromatography Eluent~0.9Optimal gradient starting point for separating the ketone derivative on silica gel[4].

Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

This protocol utilizes the weak basicity of the benzothiazole ring to separate the target compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture containing 2-(2-Benzothiazolyl)-3-pentanone in a minimum volume of MTBE (or EtOAc) and transfer to a separatory funnel[2].

  • Acidic Wash (Protonation): Add an equal volume of 1M aqueous HCl. Shake the funnel vigorously, venting frequently to release pressure. Self-Validation: Check the aqueous layer with pH paper to ensure pH < 2. If the pH is higher, the thiazole nitrogen will not fully protonate, resulting in product loss[1][2].

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated benzothiazole salt) into a clean Erlenmeyer flask. Retain the upper organic layer, which now contains neutral and acidic impurities[2].

  • Basification (Regeneration): Place the aqueous flask in an ice bath. Slowly add 1M NaOH dropwise while stirring until the solution reaches pH > 8. The free benzothiazole base will precipitate or form a cloudy suspension as it loses its water solubility[2].

  • Back-Extraction: Transfer the basic aqueous mixture back to a clean separatory funnel. Extract twice with fresh MTBE to recover the free base[2].

  • Isolation: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator[2].

Protocol B: Silica Gel Flash Chromatography

For isolating the compound from structurally similar basic impurities.

  • Column Preparation: Pack a glass column with Silica Gel 60 using a slurry of Hexane. Note: If TLC indicates product instability on silica, repack the column using neutral alumina[5].

  • Sample Loading: Dissolve the crude extract from Protocol A in a minimal amount of Hexane/EtOAc (8:2) and carefully load it onto the top of the stationary phase[2].

  • Elution: Elute using a gradient of Hexane to EtOAc. The less polar impurities will elute first, followed by the target ketone[2][4].

  • Fraction Analysis: Monitor fractions via TLC (UV detection at 254 nm). Combine fractions containing the pure 2-(2-Benzothiazolyl)-3-pentanone and evaporate the solvent in vacuo[2][4].

Protocol C: DES-Based Ultrasound-Assisted Microextraction (Analytical Scale)

For environmental or biological sample analysis.

  • DES Preparation: Synthesize a deep eutectic solvent (e.g., Choline chloride:Urea at a 1:2 molar ratio) by heating the mixture at 80°C until a clear liquid forms[6].

  • Extraction: Add 100 µL of the DES to 5 mL of the aqueous sample containing the benzothiazole derivative.

  • Sonication: Subject the mixture to ultrasonication for 5 minutes to facilitate the formation of microdroplets, maximizing the surface area for mass transfer[6].

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to separate the DES phase. Extract the DES layer and analyze via UHPLC-QTOF-MS[6].

Mechanistic Workflow Visualization

G A Crude Mixture containing 2-(2-Benzothiazolyl)-3-pentanone B Dissolve in MTBE (Organic Phase) A->B C Add 1M HCl & Agitate (Protonation of Thiazole N) B->C D Phase Separation C->D E Aqueous Phase (Protonated Benzothiazole Salt) D->E Lower Layer F Organic Phase (Neutral & Acidic Impurities) D->F Upper Layer (Discard) G Basify with 1M NaOH to pH > 8 (Regenerate Free Base) E->G Neutralization H Back-Extract with Fresh MTBE G->H I Dry over Na2SO4 & Evaporate (Purified Product) H->I Final Isolation

Workflow for the acid-base liquid-liquid extraction of 2-(2-Benzothiazolyl)-3-pentanone.

References

  • Ye, L., et al. (2020). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Wang, H., et al. (2021). Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction.... Environmental Pollution (PubMed). Available at:[Link]

  • Hansson, C., et al. (1997). Extraction of mercaptobenzothiazole compounds from rubber products. Contact Dermatitis (PubMed). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reaction Yield of 2-(2-Benzothiazolyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with low yields during the synthesis of 2-(2-Benzothiazolyl)-3-pentanone. By addressing the thermodynamic and kinetic bottlenecks of benzothiazole condensation and C-H functionalization, this guide provides field-proven, self-validating protocols to optimize your synthetic workflows.

Mechanistic Pathway & Bottlenecks

Before troubleshooting, it is critical to understand the causality of the reaction. The synthesis typically relies on the condensation of 2-aminothiophenol (2-ATP) with a functionalized electrophile (like 2-methyl-3-oxopentanal).

ReactionPathway ATP 2-Aminothiophenol (Nucleophile) Schiff Schiff Base Intermediate (Uncyclized) ATP->Schiff Condensation (-H2O) Byproduct 2,2'-Dithiobis(aniline) (Oxidation Byproduct) ATP->Byproduct Aerobic Oxidation Ketone 2-Methyl-3-oxopentanal (Electrophile) Ketone->Schiff Product 2-(2-Benzothiazolyl)-3-pentanone (Target Product) Schiff->Product Oxidative Cyclization (H2O2/HCl or I2)

Mechanistic pathway and competing side reactions in benzothiazole synthesis.

Troubleshooting & FAQs

Q1: Why is my yield of 2-(2-Benzothiazolyl)-3-pentanone consistently below 40% when using the conventional 2-aminothiophenol condensation route? A1: The primary yield-limiting factor is the premature oxidative dimerization of 2-aminothiophenol (2-ATP) into 2,2'-dithiobis(aniline) 1. 2-ATP is highly susceptible to aerobic oxidation. Causality: When 2-ATP oxidizes, the nucleophilic thiol group is masked, preventing the initial attack on the carbonyl carbon of your electrophile. Solution: Always use freshly distilled 2-ATP. Conduct the initial condensation under an inert argon atmosphere before introducing the oxidative cyclization catalyst.

Q2: I observe a significant amount of uncyclized Schiff base intermediate on my TLC. How do I drive the cyclization to completion? A2: Benzothiazole formation is a two-step cascade: condensation to form the Schiff base, followed by intramolecular cyclization and oxidative dehydrogenation 2. If the reaction stalls at the Schiff base, your system lacks sufficient electrophilic activation or oxidative driving force. Solution: Implement a dual-function catalytic system. A mixture of H₂O₂/HCl in ethanol rapidly drives this cyclization at room temperature 3. The HCl protonates the imine, increasing its electrophilicity for intramolecular thiol attack, while H₂O₂ facilitates the final oxidative dehydrogenation to restore aromaticity.

Q3: Is there a solvent-free alternative that improves yield and reduces reaction time? A3: Yes. Melt reactions or solid-phase solvent-free conditions using molecular iodine (I₂) as a catalyst have shown exceptional yields (84–95%) for 2-substituted benzothiazoles in as little as 10 minutes 4. Causality: Solvent-free conditions drastically increase the localized concentration of reactants, accelerating the bimolecular condensation step. Molecular iodine acts as a mild Lewis acid to activate the carbonyl and as an oxidant to facilitate the final dehydrogenation.

Q4: Can I synthesize this compound via C-H functionalization to avoid handling unstable 2-ATP entirely? A4: Absolutely. Direct C-H functionalization of an unsubstituted benzothiazole with an alpha-halo ketone (e.g., 2-bromo-3-pentanone) is a highly efficient, modern alternative. Visible-light-mediated C-H/C-S bond formation strategies (e.g., using g-C₃N₄ catalysts) provide high yields without the need for strong bases or harsh oxidants 5.

Diagnostic Workflow

TroubleshootingWorkflow Start Yield < 50% LC-MS Analysis Disulfide High Disulfide Byproduct? Start->Disulfide Schiff Uncyclized Schiff Base Present? Start->Schiff Degas Degas Solvent & Add Antioxidant Disulfide->Degas Yes Catalyst Increase Acid/Oxidant (e.g., I2 or H2O2/HCl) Schiff->Catalyst Yes Success Yield > 85% Optimized Degas->Success Catalyst->Success

Workflow for diagnosing and resolving low yields in benzothiazole synthesis.

Quantitative Optimization Data

The following table summarizes the quantitative impact of various catalytic systems on the yield of 2-substituted benzothiazoles (extrapolated for the 3-pentanone derivative) [[4]]() 3.

Synthetic RouteCatalyst / ReagentsSolventTemp (°C)TimeTypical Yield (%)Key Advantage
Conventional Condensation NoneEthanol8012 h35 - 45Simple setup, but high disulfide byproduct.
Acid/Oxidant Catalyzed H₂O₂ / HCl (1:6:3 ratio)Ethanol251 h85 - 94Rapid cyclization, suppresses Schiff base stalling.
Solvent-Free Iodine Molecular Iodine (I₂)None8010 min88 - 95High concentration drives kinetics; eco-friendly.
C-H Functionalization g-C₃N₄ / Visible LightDMSO254 h80 - 85Avoids unstable 2-ATP precursor entirely.
Self-Validating Experimental Protocol

High-Yield Synthesis of 2-(2-Benzothiazolyl)-3-pentanone via H₂O₂/HCl Catalysis

This protocol utilizes a dual-function H₂O₂/HCl catalytic system to force the cyclization of the Schiff base intermediate, ensuring high yields 63.

Step 1: Reagent Purification & Preparation

  • Action: Purify 2-aminothiophenol (1.0 mmol) via vacuum distillation immediately before use.

  • Causality: Removes oxidized disulfide dimers that inhibit the reaction and consume starting material.

  • Validation Checkpoint: The distilled 2-ATP must be a clear, colorless liquid. A yellow tint indicates unacceptable levels of oxidation; do not proceed until the reagent is colorless.

Step 2: Schiff Base Condensation

  • Action: In a 50 mL round-bottom flask, dissolve the freshly distilled 2-ATP and 2-methyl-3-oxopentanal (1.0 mmol) in 10 mL of absolute ethanol. Stir under an argon atmosphere.

  • Causality: Ethanol provides a polar protic environment that stabilizes the transition state of the initial nucleophilic addition. Argon prevents premature thiol oxidation.

  • Validation Checkpoint: An immediate shift to a pale yellow solution indicates the successful formation of the Schiff base intermediate.

Step 3: Catalytic Oxidative Cyclization

  • Action: Add 30% aqueous H₂O₂ (6.0 mmol) and concentrated HCl (3.0 mmol) dropwise to the stirring mixture.

  • Causality: HCl activates the imine carbon for intramolecular nucleophilic attack by the thiol. H₂O₂ serves as the terminal oxidant to remove hydrogen and restore the aromatic 10π electron system of the benzothiazole core.

  • Validation Checkpoint: Monitor via TLC (Eluent: 8:2 Hexane/Ethyl Acetate). The reaction is complete (typically 45–60 min) when the highly polar Schiff base spot disappears and a new, strongly UV-active product spot appears at Rf ~0.45.

Step 4: Isolation and Purification

  • Action: Quench the reaction by pouring it into 30 mL of ice-cold distilled water. Filter the resulting precipitate and recrystallize from hot ethanol.

  • Causality: The sudden drop in solvent polarity forces the hydrophobic 2-(2-Benzothiazolyl)-3-pentanone to precipitate, leaving water-soluble impurities (and excess H₂O₂/HCl) in the filtrate.

  • Validation Checkpoint: Yield should be >85%. Melting point and LC-MS analysis will confirm the exact mass of the target compound.

References[1] Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. mdpi.com. Verify Source[2] High-Yield Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols. benchchem.com. Verify Source[3] Method refinement for consistent synthesis of benzothiazole derivatives. benchchem.com. Verify Source[4] Benzothiazole synthesis. organic-chemistry.org. Verify Source[5] Synthesis of Benzothiazole. chemicalbook.com. Verify Source[6] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. nih.gov. Verify Source

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(2-Benzothiazolyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the aqueous solubility of 2-(2-Benzothiazolyl)-3-pentanone .

Because this molecule features a highly lipophilic, planar benzothiazole core coupled with a pentanone chain, it exhibits strong intermolecular stacking in the solid state and poor hydration in water. This leads to erratic biological assay results, spontaneous precipitation in cell culture media, and low bioavailability in animal models. Below, we provide the causality behind these issues, diagnostic workflows, and self-validating protocols to overcome them.

Diagnostic Workflow

Before selecting a solubilization strategy, use the following decision tree to match the formulation approach to your experimental endpoint.

TroubleshootingWorkflow Start Undissolved 2-(2-Benzothiazolyl)-3-pentanone AppType Determine Application Type Start->AppType InVitro In Vitro (Cell/Biochem Assays) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo Cosolvent Co-solvent (≤1% DMSO) + Surfactant (Tween 80) InVitro->Cosolvent Cyclodextrin Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) InVivo->Cyclodextrin PrecipCheck Precipitation upon dilution? Cosolvent->PrecipCheck PrecipCheck->Cyclodextrin Yes Success Solubilized Compound PrecipCheck->Success No Lipid Solid Dispersion or SEDDS Cyclodextrin->Lipid Insoluble Cyclodextrin->Success Soluble Lipid->Success

Diagnostic workflow for solubilizing 2-(2-Benzothiazolyl)-3-pentanone.

Section 1: Step-by-Step Solubilization Methodologies
Protocol A: Co-Solvency & Surfactant Stabilization (For In Vitro Assays)

The Causality: Direct addition of a highly concentrated DMSO stock to an aqueous buffer causes a rapid solvent shift. The local concentration of water spikes, dropping the solvation capacity and triggering rapid nucleation (precipitation)[1]. By using an intermediate dilution step with a non-ionic surfactant, we lower the thermodynamic barrier to solvation and coat the hydrophobic benzothiazole faces, preventing crystal growth.

Step-by-Step Methodology:

  • Master Stock: Prepare a 100 mM master stock of 2-(2-Benzothiazolyl)-3-pentanone in 100% anhydrous DMSO.

  • Buffer Preparation: Prepare your target assay buffer containing 0.05% - 0.1% (v/v) Tween-80 or Pluronic F-68.

  • Intermediate Dilution (Critical): Do not add the master stock directly to the final assay volume. Create a 10x intermediate stock by slowly pipetting the DMSO stock into the surfactant-containing buffer under vigorous vortexing.

  • Final Dispensing: Dilute the 10x intermediate into your final assay plate. Ensure the final DMSO concentration remains ≤1% to prevent cellular toxicity.

  • Self-Validation Step: Measure the optical density (OD) at 600 nm of the final assay buffer. An OD600​>0.05 indicates light scattering from sub-visible drug aggregates, meaning the surfactant concentration must be increased or the drug concentration lowered.

Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo & Permeability Studies)

The Causality: Cyclodextrins possess a hydrophobic inner cavity that encapsulates the lipophilic benzothiazole moiety, while their hydrophilic exterior ensures high aqueous solubility. This masks the drug's lipophilicity without altering its molecular structure. Studies on structurally similar benzothiazoles (e.g., Riluzole) demonstrate that complexation with SBE-β-CD or HP-β-CD significantly enhances thermodynamic solubility[2].

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or PBS.

  • Drug Addition: Add an excess of solid 2-(2-Benzothiazolyl)-3-pentanone (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at room temperature for 24-48 hours to reach complexation equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved drug[1].

  • Self-Validation Step: Analyze the clear filtrate via HPLC-UV against a standard calibration curve prepared in 100% methanol. This quantifies the exact concentration of the solubilized inclusion complex before proceeding to biological dosing[1].

Section 2: Quantitative Data on Benzothiazole Solubility Enhancement

To help you select the appropriate excipient, the table below summarizes the expected solubility enhancements for benzothiazole derivatives using various formulation strategies[1][3].

Formulation StrategyCarrier / ExcipientFold-Increase in Aqueous Solubility
Pure Drug (Baseline) None1.0x (Baseline)
Cyclodextrin (1% w/v) α-CD1.7x
Cyclodextrin (1% w/v) SBE-β-CD3.7x
Solid Dispersion PEG 6000 (1:5 drug-to-carrier ratio)25.0x
Solid Dispersion PVP K30 (1:5 drug-to-carrier ratio)45.0x
Inclusion Complex HP-β-CD (1:1 molar ratio)120.0x
Lipid-Based Delivery SEDDS (Oil, Surfactant, Co-surfactant)>400.0x

Note: Actual fold-increases for 2-(2-Benzothiazolyl)-3-pentanone will vary based on exact media conditions and temperature, but the relative scaling between methods remains consistent.

Section 3: Frequently Asked Questions (FAQs)

Q1: I adjusted the pH of my buffer to 7.4, but the compound still won't dissolve. Why? A: Unlike primary amines or carboxylic acids, the nitrogen within a benzothiazole ring is only weakly basic, typically possessing a pKa between 2.0 and 3.8[2]. At a physiological pH of 7.4, the molecule remains entirely unionized. While drastically lowering the pH to 2.0 can increase solubility via protonation[2], this is rarely compatible with biological assays. You must rely on physical solubilization techniques (surfactants, cyclodextrins) rather than pH adjustment.

Q2: My cyclodextrin formulation solved the precipitation issue, but my cellular assay signal decreased. What happened? A: You are experiencing the "solubility-permeability tradeoff"[4]. While cyclodextrins increase the apparent solubility by trapping the drug in their hydrophobic cavities, they simultaneously decrease the fraction of free drug available to permeate cell membranes or bind to target receptors. To fix this, you must optimize the cyclodextrin concentration—use just enough to dissolve the drug, but not a vast excess that traps all free molecules.

Q3: Can I use solid dispersions for oral dosing in animal models? A: Yes. Formulating benzothiazole derivatives as solid dispersions with hydrophilic carriers like PVP K30 or PEG 6000 can increase dissolution rates by up to 45-fold[1]. The polymer matrix prevents the drug from crystallizing, maintaining it in a high-energy amorphous state that dissolves rapidly in the gastrointestinal tract.

Sources

Preventing oxidation and degradation of 2-(2-Benzothiazolyl)-3-pentanone during storage

Author: BenchChem Technical Support Team. Date: April 2026

Overview 2-(2-Benzothiazolyl)-3-pentanone is a highly reactive intermediate and valuable bioactive scaffold. However, researchers frequently encounter unexplained degradation during routine handling, often misattributing these issues to synthetic impurities. In reality, the molecule possesses inherent structural labilities: an electron-withdrawing benzothiazole ring adjacent to a ketone creates a highly acidic α -proton. This drives rapid keto-enol tautomerization, leaving the molecule exceptionally vulnerable to auto-oxidation, photolysis, and thermal degradation.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure the structural integrity of your compound during storage and experimental workflows.

Mechanistic Troubleshooting & FAQs

Q: My LC-MS analysis shows major +16 Da and +32 Da impurities after leaving the compound on the bench overnight. What happened? A: These mass shifts are the classic signatures of rapid oxidation. The benzothiazole sulfur atom is highly susceptible to oxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da) when exposed to ambient oxygen and light (1[1]). Furthermore, the α -carbon (C2) is flanked by a ketone and the benzothiazole ring. This dual electron-withdrawing environment drives keto-enol tautomerization. The resulting electron-rich enol reacts with triplet oxygen to form an α -hydroperoxide (+32 Da), which can spontaneously cleave into smaller carboxylic acids. To prevent this, always store the compound under an inert atmosphere (Argon/Nitrogen).

Q: Why does the compound degrade faster when dissolved in DMSO compared to when it is a dry powder? A: DMSO is highly hygroscopic and readily absorbs moisture from the air. Trace water in the solvent catalyzes the keto-enol tautomerization of the 3-pentanone moiety. Once in the enol form, the α -carbon is highly susceptible to radical oxidation (2[2]). For stock solutions, use anhydrous, degassed solvents and prepare them immediately prior to use. Never store long-term stock solutions in DMSO at room temperature.

Q: Can I store this compound in a standard clear glass vial if I keep it in the fridge? A: No. Benzothiazole derivatives undergo rapid photodegradation under UV and visible light, which can trigger ring-opening or accelerate auto-oxidation via the generation of reactive oxygen species (3[3]). Even the brief light exposure from opening the refrigerator door accumulates over time. Always use amber glass vials.

Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the kinetic half-life of 2-(2-Benzothiazolyl)-3-pentanone.

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )6-Month Purity Retention
25°C (Ambient)AirClear Vial< 2 Weeks< 40%
4°C (Refrigerator)AirAmber Vial~ 3 Months70 - 80%
-20°C (Freezer)Argon (Inert)Amber Vial> 2 Years> 98%
-80°C (Ultra-Low)Argon (Inert)Amber Vial> 5 Years> 99.5%
Degradation Pathway Visualization

G A 2-(2-Benzothiazolyl)-3-pentanone (Intact Compound) B Enol Tautomer (Electron-Rich Intermediate) A->B Trace Moisture / Heat E S-Oxides / Ring Opening (Photolytic Degradants) A->E UV/Vis Light + O₂ C α-Hydroperoxide (Auto-Oxidation Product) B->C Ambient O₂ D Cleavage Fragments (Carboxylic Acids) C->D Spontaneous Cleavage

Mechanistic pathways of 2-(2-Benzothiazolyl)-3-pentanone degradation via oxidation and photolysis.

Validated Storage Protocol: Anhydrous Aliquoting and Inert Storage

This self-validating workflow is designed to break the degradation causality loop by eliminating moisture (prevents enolization), oxygen (prevents hydroperoxide/sulfoxide formation), and light (prevents photo-excitation).

Step 1: Lyophilization

  • Action: Dry the synthesized or purchased compound via lyophilization for 24-48 hours.

  • Causality: Removes trace solvents and water. Water acts as a potent catalyst for keto-enol tautomerization, which is the rate-limiting step for α -carbon auto-oxidation.

Step 2: Amber Vial Selection

  • Action: Use pre-dried, amber-glass vials (Class A).

  • Causality: Benzothiazole rings are highly sensitive to photo-excitation. UV/Vis light triggers the generation of reactive oxygen species (ROS), leading to rapid sulfur oxidation. Amber glass blocks the critical excitation wavelengths.

Step 3: Aliquoting in a Controlled Environment

  • Action: Transfer the dry powder to a nitrogen or argon-purged glove box and divide the bulk material into single-use aliquots (e.g., 5-10 mg per vial).

  • Causality: Prevents repeated freeze-thaw cycles and limits oxygen exposure to the main batch. Condensation from repeated opening of cold vials introduces moisture, destroying the compound.

Step 4: Argon Blanketing (If Glove Box is Unavailable)

  • Action: Gently purge each vial with a stream of high-purity Argon gas for 30 seconds before immediately capping.

  • Causality: Argon is heavier than air and forms a dense, protective inert blanket over the solid, physically displacing triplet oxygen ( O2​ ) and preventing oxidative attack.

Step 5: Sealing and Cryogenic Storage

  • Action: Seal the vials with PTFE-lined screw caps, wrap the junction with Parafilm, and store at -80°C.

  • Causality: PTFE provides a chemically inert barrier, while ultra-low temperatures thermodynamically arrest both tautomerization and radical chain propagation.

Step 6: Validation Check (Self-Validating System)

  • Action: Before committing the entire batch to long-term storage, dissolve a 1 mg test aliquot (that has undergone the blanketing process) in anhydrous acetonitrile and run an LC-MS.

  • Causality: A purity of >99% with a complete absence of +16 Da (sulfoxide) or +32 Da (sulfone/hydroperoxide) peaks confirms that the blanketing and drying process was successful and the storage system is secure.

References
  • Source: ACS Publications (Environmental Science & Technology)
  • Source: MDPI (Molecules)
  • Source: PMC (National Institutes of Health)

Sources

Technical Support Center: Optimizing LC-MS Mobile Phase for 2-(2-Benzothiazolyl)-3-pentanone Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the robust analysis of 2-(2-Benzothiazolyl)-3-pentanone via Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond generic protocols to explain the scientific rationale behind mobile phase selection and troubleshooting, empowering you to develop and optimize a reliable analytical method.

Section 1: Analyte Properties & Initial Methodological Considerations

A successful LC-MS method begins with a fundamental understanding of the analyte's physicochemical properties. These characteristics dictate its behavior in the chromatographic system and its response in the mass spectrometer.

Chemical Structure:

Structure of 2-(2-Benzothiazolyl)-3-pentanone

Based on its structure, we can estimate key properties that will govern our method development strategy.

PropertyEstimated ValueRationale & Chromatographic Implication
Molecular Weight 219.29 g/mol Within the ideal range for small molecule analysis by LC-MS.
Predicted logP ~2.5 - 3.5The logP of the 3-pentanone backbone is ~0.99[1], and the addition of the hydrophobic benzothiazole ring significantly increases lipophilicity. This moderate logP value strongly indicates that Reversed-Phase (RP) Chromatography is the most suitable separation mode[2].
Predicted pKa ~3.0 - 4.5 (Basic)The most basic site is the nitrogen atom within the benzothiazole ring. The pKa of unsubstituted benzothiazole can range from 3.0 to over 7, depending on the derivative[3][4][5]. For method development, we will treat it as a weak base. This makes it an excellent candidate for Positive-Mode Electrospray Ionization (ESI+) , as the nitrogen can be readily protonated in an acidic mobile phase to form [M+H]⁺ ions[6][7].

These initial considerations form the logical foundation for our starting point: a reversed-phase LC method coupled with positive-mode ESI-MS.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges and questions in a direct Q&A format, providing both a solution and an expert explanation of the underlying principles.

FAQ 1: What are the recommended starting mobile phase and LC-MS conditions?

For a compound with the properties of 2-(2-Benzothiazolyl)-3-pentanone, a robust set of starting conditions provides a high probability of initial success. The following protocol is designed as a self-validating baseline for your experiments.

ParameterRecommendationExpert Explanation
LC Column C18, 2.1 x 50 mm, ≤ 3.5 µmA C18 column provides strong hydrophobic retention for a compound with a logP in the 2.5-3.5 range[2]. The shorter length and smaller particle size are suitable for fast, efficient separations.
Mobile Phase A 0.1% Formic Acid in WaterWater is the weak solvent in RP. The addition of 0.1% formic acid serves two critical functions: 1) It lowers the mobile phase pH to ~2.7, ensuring the benzothiazole nitrogen is protonated, which can improve peak shape by minimizing interactions with residual silica silanols. 2) It provides a source of protons to facilitate efficient [M+H]⁺ ion formation in the ESI source[4][8].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic modifier with low viscosity and excellent UV transparency[9][10]. The presence of formic acid in the organic phase ensures a consistent pH throughout the gradient, preventing shifts in retention and ionization[2].
Gradient 10% B to 95% B over 5 minA broad gradient is an excellent starting point to determine the approximate elution conditions for your analyte.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.
Injection Vol. 2 µLA small injection volume minimizes the potential for peak distortion from the sample solvent.
Sample Diluent 50:50 Acetonitrile/WaterThe sample should be dissolved in a solvent that is as close as possible to the initial mobile phase conditions to prevent poor peak shape[3].
Ionization Mode ESI Positive (ESI+)As established, the weakly basic nitrogen makes the analyte ideal for protonation and detection as [M+H]⁺.
MS Scan Full Scan (m/z 100-500)A wide scan range initially ensures the detection of the precursor ion (expected [M+H]⁺ at m/z 220.3).
Troubleshooting 1: My peak shape is broad or tailing. How can I improve it?

Poor peak shape is a common issue that compromises resolution and quantification. Tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

Expert Explanation: Peak tailing for a basic compound like 2-(2-Benzothiazolyl)-3-pentanone on a silica-based C18 column is frequently caused by interactions between the protonated nitrogen atom and negatively charged residual silanol groups (Si-O⁻) on the silica surface. An acidic mobile phase (pH < 3) suppresses the ionization of these silanols, minimizing this unwanted ionic interaction and thus sharpening the peak.

Below is a systematic workflow to diagnose and resolve poor peak shape.

G start Poor Peak Shape Observed (Tailing or Fronting) q1 Is the mobile phase pH at least 2 units below the analyte pKa? start->q1 a1_yes YES q1->a1_yes  Continue a1_no NO q1->a1_no  Fix This First q2 Is the sample dissolved in the initial mobile phase composition? a1_yes->q2 sol1 Ensure mobile phase contains 0.1% Formic Acid (pH ~2.7). This suppresses silanol interactions. a1_no->sol1 a2_yes YES q2->a2_yes  Continue a2_no NO q2->a2_no  Fix This First q3 Is the column overloaded? (Distortion worsens at high concentration) a2_yes->q3 sol2 Re-dissolve sample in a weaker solvent, ideally matching the starting gradient conditions. a2_no->sol2 a3_yes YES q3->a3_yes  Fix This First a3_no NO q3->a3_no  Continue sol3 Reduce injection volume or dilute the sample concentration. a3_yes->sol3 sol4 Consider extra-column dead volume or column failure. Check fittings and consider replacing the column. a3_no->sol4 G start Start: Define Initial Conditions (C18, ACN/H2O, 0.1% FA) step1 Step 1: Run Broad Scouting Gradient (e.g., 10-95% B in 5 min) start->step1 q1 Peak Eluted? step1->q1 step2 Step 2: Design Shallow Gradient Around Elution %B q1->step2 Yes no_peak No Elution: Check system, consider stronger solvent (MeOH/IPA) or different column. q1->no_peak No q2 Resolution & Peak Shape OK? step2->q2 q2->step2 No, adjust slope q3 Sensitivity OK? q2->q3 Yes step3 Step 3: Optimize Additives (e.g., Try Ammonium Formate) step3->q3 q3->step3 No end Final Method: Lock conditions, add wash & re-equilibration steps. q3->end Yes

Sources

Removing unreacted benzothiazole impurities from 2-(2-Benzothiazolyl)-3-pentanone batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of alkyl-substituted benzothiazoles. Removing unreacted benzothiazole from 2-(2-Benzothiazolyl)-3-pentanone batches is a notorious bottleneck in drug development workflows.

Below is a comprehensive, self-validating troubleshooting guide designed to explain the causality behind these separation challenges and provide field-proven protocols to isolate your target compound with high scientific integrity.

Workflow Visualization

G A Crude 2-(2-Benzothiazolyl)-3-pentanone (+ Benzothiazole Impurity) B Vacuum Distillation (80-100°C, <1 mbar) A->B C Volatile Fraction (Benzothiazole) B->C Distillate D Residue (Target Enriched) B->D Bottoms E Recrystallization (Hexane/EtOAc) D->E F Mother Liquor (Trace Impurities) E->F Filtrate G Pure 2-(2-Benzothiazolyl)-3-pentanone E->G Crystals

Workflow for the purification of 2-(2-Benzothiazolyl)-3-pentanone from benzothiazole.

Quantitative Data: Physicochemical Comparison for Separation Strategy

To understand why certain purifications fail, we must look at the quantitative physicochemical properties of the mixture.

PropertyBenzothiazole (Impurity)2-(2-Benzothiazolyl)-3-pentanone (Target)Separation Rationale
Molecular Weight 135.19 g/mol 219.28 g/mol Mass differential enables selective thermal/vacuum stripping.
Boiling Point ~227 °C (Atmospheric)> 300 °C (Estimated)High-vacuum distillation selectively removes the volatile impurity.
Conjugate Acid pKa ~1.2~1.0 - 1.5Values are too similar; standard acid-base extraction is ineffective.
Functional Groups Thiazole ringThiazole ring, KetoneThe ketone group increases polarity, allowing chromatographic resolution.
Troubleshooting Guides & FAQs

Q1: Why does unreacted benzothiazole persist in my crude batch, and why do standard aqueous workups fail to remove it?

Causality & Mechanism: Both the impurity (benzothiazole) and your target (2-(2-Benzothiazolyl)-3-pentanone) share the identical benzothiazole pharmacophore. This structural homology means their conjugate acid pKa values are nearly indistinguishable (both ~1.2). While acid-base extraction is a highly effective technique for separating basic benzothiazoles from neutral or acidic byproducts 1, it structurally fails here. If you attempt to wash the organic layer with strong acid, the high acidity will simultaneously protonate both the impurity and the target, pulling both into the aqueous phase. Consequently, phase separation offers zero selectivity.

Q2: If acid-base extraction is ineffective, what is the most efficient, scalable method to isolate the target?

Causality & Mechanism: Because chemical extraction fails, we must exploit physical thermodynamic differences—specifically, vapor pressure and molecular weight. Benzothiazole is a relatively low-molecular-weight liquid with a boiling point of ~227 °C at atmospheric pressure. In contrast, 2-(2-Benzothiazolyl)-3-pentanone is significantly heavier and less volatile 2. By applying high vacuum, we can selectively strip the benzothiazole impurity at mild temperatures, preventing thermal degradation of the target ketone.

Protocol 1: High-Vacuum Stripping & Recrystallization (Self-Validating Workflow)

  • Setup: Transfer the crude reaction mixture to a round-bottom flask and attach it to a Kugelrohr distillation apparatus.

  • Evacuation & Validation: Apply high vacuum to the system. Self-Validation: Ensure the digital pressure gauge reads stably below 1 mbar before applying heat. This guarantees the boiling point of benzothiazole is sufficiently depressed, preventing the need for excessive, degrading heat.

  • Thermal Stripping: Slowly heat the evaporation flask to 80–100 °C. Collect the volatile benzothiazole in the receiving bulb (cooled with a dry ice/acetone bath).

  • Residue Verification: Once distillation ceases, sample the remaining residue in the evaporation flask. Run a Thin-Layer Chromatography (TLC) plate (Hexane:EtOAc 9:1). Self-Validation: The chromatogram must show the complete absence of the high-Rf benzothiazole spot before proceeding.

  • Crystallization: Dissolve the enriched target residue in a minimal volume of hot solvent (Hexane:Ethyl Acetate 9:1). Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours to induce crystallization 1.

  • Isolation: Filter the resulting crystals under vacuum and wash with ice-cold hexanes to yield pure 2-(2-Benzothiazolyl)-3-pentanone.

Q3: I am trying to purify the mixture via silica gel column chromatography, but the benzothiazole impurity co-elutes with my target. How can I resolve this?

Causality & Mechanism: Benzothiazole and 2-(2-Benzothiazolyl)-3-pentanone have similar affinities for normal-phase silica due to their shared heterocyclic core. However, your target molecule possesses an aliphatic ketone group. This carbonyl oxygen acts as a hydrogen-bond acceptor, increasing its polarity and altering its interaction with the stationary phase. To resolve these closely eluting compounds, you must use a highly non-polar solvent system with a very shallow gradient, which forces the compounds to rely strictly on this minor polarity difference for migration 3.

Protocol 2: Optimized Silica Gel Chromatography (Self-Validating Workflow)

  • Column Packing: Prepare a slurry of fine silica gel (230-400 mesh) in 100% Hexanes. Pour into the column and allow it to settle under positive pressure to ensure a uniform bed.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane, add a small volume of dry silica gel, and evaporate to a free-flowing powder. Load this evenly onto the column bed. Self-Validation: Inspect the loaded band; it must be perfectly horizontal and narrow (< 5 mm) to prevent band broadening during elution.

  • Elution Gradient: Elute with 2 column volumes of 100% Hexanes, then transition to a shallow gradient of Hexane:Ethyl Acetate (9.5:0.5 v/v) 3.

  • Fraction Analysis: Collect small fractions (e.g., 10 mL) and analyze via TLC (UV 254 nm). Self-Validation: The unreacted benzothiazole will elute first. Do not pool fractions until TLC confirms the complete absence of the faster-eluting benzothiazole spot in the later fractions containing the 2-(2-Benzothiazolyl)-3-pentanone target.

  • Concentration: Pool the validated pure fractions and concentrate under reduced pressure.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(2-Benzothiazolyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2-(2-Benzothiazolyl)-3-pentanone and similar benzothiazole derivatives. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower you to make informed decisions in your method development and troubleshooting.

Part 1: Foundational Knowledge - Understanding the Root Cause

Before diving into troubleshooting protocols, it's crucial to understand the chemical nature of the analyte and its interaction with the chromatographic system.

Q1: What are the most likely chemical properties of 2-(2-Benzothiazolyl)-3-pentanone that contribute to peak tailing?

The structure of 2-(2-Benzothiazolyl)-3-pentanone contains a benzothiazole moiety, which is the primary contributor to its challenging chromatographic behavior. Benzothiazole derivatives are known for their diverse biological activities and are a focal point in therapeutic agent development.[1] The key feature is the nitrogen atom within the thiazole ring. This nitrogen atom has a lone pair of electrons, making the compound basic in nature. It can readily accept a proton (become protonated), especially in acidic to neutral mobile phases. This basic character is the main driver of secondary interactions that lead to peak tailing.

Q2: What is the primary mechanism causing peak tailing for this compound on a standard C18 column?

The primary cause of peak tailing for basic compounds like 2-(2-Benzothiazolyl)-3-pentanone on standard silica-based reversed-phase columns (e.g., C18) is secondary ionic interaction with residual silanol groups.[2][3]

Here's the mechanism:

  • Silica Surface: The stationary phase is typically made of silica particles bonded with C18 alkyl chains. However, the synthesis is never perfect, leaving some unreacted, polar silanol groups (Si-OH) on the surface.[4][5]

  • Silanol Ionization: At mobile phase pH levels above approximately 3.0, these acidic silanol groups can deprotonate, becoming ionized and negatively charged (Si-O⁻).[2][6]

  • Analyte Interaction: The basic nitrogen on your benzothiazole analyte becomes protonated (positively charged) in the mobile phase.

  • Secondary Retention: This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites. This interaction is a secondary, undesirable retention mechanism in addition to the intended hydrophobic partitioning with the C18 phase.[2]

Because this ionic interaction has different kinetics than the primary hydrophobic interaction, it leads to a portion of the analyte molecules being held back longer on the column, resulting in an asymmetrical peak with a distinct "tail".[7]

Caption: The dual-interaction mechanism causing peak tailing for basic analytes.

Part 2: Systematic Troubleshooting Guide

Follow this workflow to diagnose and resolve peak tailing methodically. We will start with the simplest potential issues and progress to more complex solutions.

cluster_checks Initial Checks cluster_method Method Development cluster_advanced Advanced Diagnostics start Peak Tailing Observed check_overload Q3: Check for Column Overload start->check_overload check_solvent Q4: Verify Sample Solvent Strength check_overload->check_solvent If no overload optimize_ph Q5/Q6: Optimize Mobile Phase pH check_solvent->optimize_ph If solvent is OK use_additive Q7: Use Mobile Phase Additive (e.g., TEA) optimize_ph->use_additive If tailing persists eval_column Q8/Q9: Evaluate Column Chemistry use_additive->eval_column If tailing persists diag_physical Q10: Differentiate Chemical vs. Physical Problem eval_column->diag_physical If new column fails solution Symmetrical Peak diag_physical->solution After fixing issue

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Step 1: Initial Checks & Common Issues

Yes, injecting too much analyte mass can saturate the stationary phase, leading to peak distortion, including tailing.[8][9] This is often one of the first and easiest issues to rule out.

Protocol 1: Diagnosing Column Overload

  • Prepare Dilutions: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) using the mobile phase as the diluent.

  • Inject Sequentially: Inject the original sample, followed by each dilution.

  • Analyze Peak Shape: Observe the tailing factor (or asymmetry) of the peak for each injection.

Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[9][10][11] For reversed-phase HPLC, a "strong" solvent is one with a high percentage of organic modifier (e.g., 100% Acetonitrile or Methanol). This strong solvent can carry the analyte band down the column in a distorted way before it has a chance to properly partition with the stationary phase.

Best Practice:

  • Always aim to dissolve your sample in the initial mobile phase composition.

  • If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

  • Ensure the injection volume is small (typically < 2% of the first peak's volume) if you must use a stronger-than-mobile-phase solvent.

Step 2: Mobile Phase Optimization

This is the most powerful area for controlling the peak shape of ionizable compounds.

Mobile phase pH is a critical factor because it controls the ionization state of both your basic analyte and the acidic silanol groups on the column.[12][13] Manipulating pH is key to minimizing the undesirable secondary interactions.

pH RangeAnalyte (Basic) StateSilanol (Acidic) StateInteraction & Expected Peak Shape
Low pH (2.0 - 3.0) Fully Protonated (Cationic)Fully Protonated (Neutral)Minimal Ionic Interaction. Silanols are neutralized, preventing electrostatic attraction. This is often the best approach for good peak shape .[14]
Mid pH (3.5 - 7.0) Fully Protonated (Cationic)Increasingly Ionized (Anionic)Maximum Ionic Interaction. This is the "danger zone" where the analyte is positively charged and silanols are negatively charged, leading to severe peak tailing .[2]
High pH (8.0 - 10.0)* Fully NeutralFully Ionized (Anionic)Minimal Ionic Interaction. The analyte is neutralized, preventing electrostatic attraction. This can also produce good peak shapes.

*Caution: Standard silica-based columns are often not stable above pH 8. Ensure your column is specified for high pH use to prevent stationary phase degradation.[15]

Based on the principles above, you have two primary strategies:

  • Work at Low pH (Recommended): Adjust your mobile phase to a pH between 2.5 and 3.0 using a buffer like phosphate or an acid modifier like formic acid or trifluoroacetic acid (TFA). This suppresses the ionization of the silanol groups, effectively "hiding" them from your protonated basic analyte.[14]

  • Work at High pH (If you have a pH-stable column): Adjusting the pH to >8 will neutralize your basic analyte. While the silanols are fully ionized, a neutral analyte will not engage in strong ionic interactions. This often improves peak shape dramatically.

If adjusting the pH alone is insufficient, adding a "competing base" or "silanol suppressor" like triethylamine (TEA) to the mobile phase can be very effective.[16] TEA is a small basic molecule that is added at a low concentration. It is attracted to the active silanol sites and effectively shields them from your analyte.

Protocol 2: Preparation of a Mobile Phase with Triethylamine (TEA)

  • Aqueous Preparation: To your aqueous mobile phase component (e.g., HPLC-grade water with buffer), add TEA to a final concentration of 5-10 mM (approximately 0.07-0.14% v/v).

  • pH Adjustment: Adjust the aqueous phase to your desired low pH (e.g., 3.0) using an acid like phosphoric acid. The TEA will be protonated and act as the competing base.

  • Final Mixing: Mix the prepared aqueous component with your organic modifier (e.g., Acetonitrile) at the desired ratio.

  • Equilibration: Thoroughly flush and equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Step 3: Column Selection & Care

Yes, it's highly possible. Not all C18 columns are created equal. An older column may have stationary phase degradation, exposing more active silanols.[15] Furthermore, the base silica and bonding technology play a huge role in how "active" a column is towards basic compounds.

For challenging basic compounds, you should choose a modern, high-performance column designed to minimize silanol interactions.

Column TypeKey Feature & MechanismSuitability for Basic Compounds
Traditional C18 (Type A Silica) Lower purity silica with a high concentration of active, acidic silanols.Poor. Prone to significant peak tailing for bases.[17]
High-Purity, End-Capped C18 (Type B Silica) Uses ultra-pure silica with fewer metal impurities and active silanols. Residual silanols are "capped" with a small chemical group (e.g., trimethylsilane) to make them inert.[5][7]Good to Excellent. This is the modern standard and significantly reduces tailing.[14][16]
Polar-Embedded Phase A polar group (e.g., carbamate) is embedded near the base of the alkyl chain. This shields the analyte from residual silanols.[4]Excellent. Specifically designed to provide sharp peaks for polar and basic compounds.
Hybrid Particle Columns The stationary phase is a hybrid of silica and organic polymer. This reduces the number of available silanol groups from the outset.Excellent. Known for providing superb peak shape and high pH stability.
Step 4: Diagnosing System & Hardware Issues

A physical problem in the system, such as a void at the head of the column or excessive extra-column volume, will typically affect all peaks in the chromatogram, not just your basic analyte.[9][18]

Protocol 3: Differentiating Chemical vs. Physical Tailing using a Neutral Probe

  • Select a Neutral Compound: Choose a simple, neutral, non-polar compound that is known to produce good peak shapes (e.g., Naphthalene or Toluene).

  • Prepare Sample: Dissolve the neutral probe in your mobile phase.

  • Inject and Analyze: Using the same chromatographic method where your benzothiazole tails, inject the neutral compound.

  • Interpret the Results:

    • If the neutral compound's peak is sharp and symmetrical: The problem is chemical in nature and specific to your basic analyte (i.e., silanol interactions). Continue with method optimization (pH, additives, column choice).

    • If the neutral compound's peak also shows tailing: The problem is likely physical or mechanical.[18] Inspect your system for leaks, check for a void in the column, replace the column, and minimize the length and diameter of all connection tubing.

Part 3: Frequently Asked Questions (FAQs)

Q11: What is an acceptable tailing factor? Ideally, peaks should be symmetrical with a USP tailing factor (Tf) of 1.0.[15] In practice, a tailing factor between 0.9 and 1.5 is often considered acceptable for many assays, though specific methods may require a value below 1.2.[2]

Q12: Can temperature affect peak tailing? Yes, but its effect is generally less pronounced than that of the mobile phase pH or column chemistry for silanol-based tailing. Increasing the column temperature can sometimes improve peak shape by increasing the efficiency of mass transfer, but it can also accelerate the degradation of silica-based columns, especially at high pH.[15]

Q13: How do I properly clean and regenerate my column to reduce tailing? If your column has become contaminated with strongly adsorbed basic compounds, a rigorous washing procedure can help. Always follow the manufacturer's specific instructions. A general procedure for a reversed-phase column is to flush sequentially with:

  • Mobile phase (without buffer salts)

  • Water

  • Isopropanol

  • Tetrahydrofuran (THF)

  • Isopropanol

  • Water

  • Re-equilibrate with the initial mobile phase.

References

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025, October 28).
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • alwsci. (2025, November 27).
  • Thermo Fisher Scientific - US. HPLC Troubleshooting.
  • (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • (2023, December 27).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Agilent.
  • HALO Columns. (2023, November 3).
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2- (Morpholinodithio)
  • PubMed. (2003, September 5). Reducing residual silanol interactions in reversed-phase liquid chromatography.
  • Effects of Secondary Interactions in Size Exclusion Chrom
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • GL Sciences. (2023, October 31).
  • Google Patents. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • ResearchGate. Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases | Request PDF.
  • MICROSOLV. (2026, January 16). When (and Why) to Choose a Non‑End‑Capped HPLC Column.
  • Phenomenex. LC Technical Tip.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • PMC. (2024, March 18).
  • PubMed. (2021, June 5). Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry.
  • ACS Publications. (2012, December 4). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry | Analytical Chemistry.
  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.
  • MDPI. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • (2024, September 5).

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-(2-Benzothiazolyl)-3-pentanone vs. General 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in drug discovery, known for its structural adaptability and broad spectrum of biological activities[1]. However, the specific functionalization at the C2 position drastically alters the molecule's electronic landscape and subsequent reactivity. This guide provides an objective, data-driven comparison between standard 2-alkyl benzothiazoles (e.g., 2-methylbenzothiazole) and the highly enolizable active methine compound, 2-(2-Benzothiazolyl)-3-pentanone . By understanding the mechanistic causality behind their divergent activation energies, researchers can optimize synthetic workflows, select appropriate catalytic systems, and predict electrophilic trapping efficiency.

Mechanistic Causality: The β-Carbonyl Effect

The fundamental difference in reactivity between these two classes of compounds stems from the stabilization of their respective conjugate bases.

  • General 2-Substituted Benzothiazoles (e.g., 2-Methylbenzothiazole): The C2 position of the benzothiazole ring is inherently electron-deficient due to the adjacent imine-like nitrogen (-C=N-) and sulfur atoms. While this acidifies the adjacent methyl protons, the resulting carbanion relies solely on the heteroaromatic ring for resonance stabilization[2]. Consequently, deprotonation requires high activation energy and the use of strong, non-nucleophilic bases (e.g., LDA, n-BuLi) at cryogenic temperatures to prevent unwanted nucleophilic attack on the thiazole ring itself.

  • 2-(2-Benzothiazolyl)-3-pentanone: This molecule features a methine proton flanked by both the strongly electron-withdrawing benzothiazole ring and a β-carbonyl group. This dual electron-withdrawing effect creates a highly acidic methine center. The resulting enolate is extensively resonance-stabilized across both the carbonyl oxygen and the benzothiazole nitrogen. This drastically lowers the activation energy for deprotonation, allowing the use of mild bases (e.g., K2CO3) at room temperature. This active methine behavior is conceptually similar to the active methylene intermediates frequently utilized in the domino synthesis of functionalized benzothiazoles[3].

Quantitative Reactivity Comparison

The following table summarizes the divergent physicochemical properties and operational parameters dictated by the structural differences at the C2 position.

Property2-(2-Benzothiazolyl)-3-pentanone2-Methylbenzothiazole
Reactive Center C2 Methine (α to carbonyl)C2 Methyl
Estimated pKa ~ 9 - 11~ 14 - 15
Required Base Strength Mild (e.g., K2CO3, Et3N, Cs2CO3)Strong (e.g., LDA, n-BuLi, NaH)
Intermediate Stability High (Resonance stabilized by C=O and C=N)Low (Stabilized only by C=N)
Typical Reaction Temp. Room Temperature (20-25 °C)Cryogenic (-78 °C)
Primary Reaction Types Alkylation, Michael Addition, Cross-CouplingAldol Condensation, Directed Metalation
Side Reaction Risk Low (Mild conditions prevent cleavage)High (Ring opening, self-condensation)

Experimental Workflows (Self-Validating Protocols)

To demonstrate the practical implications of these electronic differences, the following step-by-step protocols outline the optimal functionalization strategies for each compound. Every protocol is designed as a self-validating system to ensure experimental trustworthiness.

Protocol A: Mild Alkylation of 2-(2-Benzothiazolyl)-3-pentanone

Objective: Validate the high nucleophilicity of the stabilized enolate under mild, transition-metal-free conditions. Causality: The low pKa of the methine proton allows for quantitative enolate formation using a weak base, preventing the degradation of the benzothiazole core.

  • Preparation: Dissolve 1.0 mmol of 2-(2-Benzothiazolyl)-3-pentanone in 5 mL of anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Base Addition: Add 1.5 mmol of anhydrous potassium carbonate (K2CO3). Stir at room temperature (25 °C) for 15 minutes.

    • Self-Validation Check: A distinct color shift to a deeper yellow/orange confirms the successful generation of the extended conjugated enolate system.

  • Electrophile Addition: Dropwise add 1.2 mmol of the target alkyl halide (e.g., benzyl bromide).

  • Reaction: Stir continuously at 25 °C for 2-4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the starting material spot is fully consumed.

  • Workup: Quench the reaction with 10 mL of distilled water to precipitate inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Isolate the α-alkylated product via silica gel column chromatography.

Protocol B: Aldol Condensation of 2-Methylbenzothiazole

Objective: Demonstrate the requirement for strong base activation due to the lower acidity of the C2-methyl group. Causality: Without the secondary stabilization of a β-carbonyl, cryogenic temperatures and lithium-based strong bases are mandatory to trap the kinetic carbanion and suppress side reactions.

  • Preparation: Dissolve 1.0 mmol of 2-methylbenzothiazole in 5 mL of anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Base Addition: Slowly inject 1.1 mmol of Lithium Diisopropylamide (LDA) (2.0 M solution). Stir for 30 minutes at -78 °C.

    • Self-Validation Check: The formation of a dark-colored, opaque solution confirms the generation of the highly reactive lithiated carbanion.

  • Electrophile Addition: Slowly add 1.1 mmol of the target aldehyde (e.g., benzaldehyde) dissolved in 2 mL of anhydrous THF.

  • Reaction: Allow the mixture to slowly warm to room temperature over a period of 2 hours to drive the addition forward.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl. Extract the mixture with dichloromethane (3 x 10 mL), dry the organic phase over MgSO4, and evaporate the solvent.

  • Purification: Purify the resulting β-hydroxy compound via flash chromatography.

Signaling & Reaction Pathway Visualization

The following diagram illustrates the divergent activation energy requirements and intermediate stabilities between the two substrates.

Reactivity cluster_0 2-Methylbenzothiazole Pathway cluster_1 2-(2-Benzothiazolyl)-3-pentanone Pathway A1 2-Methylbenzothiazole B1 Strong Base (pKa > 20) (e.g., LDA, n-BuLi) A1->B1 C1 C2-Methyl Carbanion (Low Resonance) B1->C1 D1 Aldol Addition Product C1->D1 A2 2-(2-Benzothiazolyl)-3-pentanone B2 Mild Base (pKa ~ 10) (e.g., K2CO3, Et3N) A2->B2 C2 Stabilized Enolate (High Resonance) B2->C2 D2 Alkylated/Michael Product C2->D2

Enolization pathways: 2-methylbenzothiazole vs 2-(2-Benzothiazolyl)-3-pentanone.

Sources

Method Validation for the Quantification of 2-(2-Benzothiazolyl)-3-pentanone by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

As a Senior Application Scientist, the development of a robust analytical method is only the first step. The true measure of a method's utility lies in its validation—a systematic process that demonstrates its fitness for a specific purpose. This guide provides a comprehensive comparison and detailed protocol for the validation of an HPLC method designed for the quantification of 2-(2-Benzothiazolyl)-3-pentanone, a compound of interest in pharmaceutical development either as a process intermediate or a potential impurity.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1][2][3][4] This ensures that the validation process is not merely a checklist but a scientifically sound investigation into the method's performance, reliability, and limitations.

Chapter 1: The Analytical Procedure - A Comparative Overview

The choice of analytical technique is the foundation of quantification. While several methods could be employed, an HPLC method with UV detection is often the most practical for quality control environments due to its robustness, cost-effectiveness, and specificity.

The Proposed HPLC-UV Method: Design and Rationale

The molecular structure of 2-(2-Benzothiazolyl)-3-pentanone, featuring a benzothiazole chromophore, makes it an ideal candidate for UV detection. The following method was developed as the primary subject of our validation study.

Instrumentation and Chromatographic Conditions:

ParameterSpecificationRationale
HPLC System Agilent 1290 Infinity II or equivalentA high-performance system is crucial for achieving low baseline noise and reproducible retention times, which are essential for accurate quantification.
Detector Diode Array Detector (DAD)A DAD allows for the assessment of peak purity and the selection of the optimal detection wavelength (λmax) for maximum sensitivity.
Column Agilent ZORBAX StableBond C18 (4.6 x 150 mm, 5 µm)A C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar analyte. The StableBond chemistry ensures durability, especially at lower pH ranges if required.
Mobile Phase Acetonitrile:Water (60:40 v/v)This isocratic mixture provides a balance of elution strength and resolution, ensuring a reasonable runtime and sharp peak shape. Acetonitrile is preferred over methanol for its lower viscosity and UV cutoff.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering a good compromise between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant column temperature is critical for ensuring retention time reproducibility.[5]
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion from the injection solvent.
Detection λ 285 nmThe wavelength of maximum absorbance for the benzothiazole chromophore, maximizing the signal-to-noise ratio.
Diluent Mobile PhaseUsing the mobile phase as the diluent for standards and samples prevents peak shape issues that can arise from solvent mismatch.
Alternative Methodologies: A Brief Comparison

For a comprehensive guide, it is prudent to consider alternatives and justify the selection of HPLC-UV.

  • Gas Chromatography (GC): While feasible for volatile compounds, GC would require high inlet temperatures that could potentially degrade 2-(2-Benzothiazolyl)-3-pentanone. Furthermore, many active pharmaceutical ingredients (APIs) and related compounds are not sufficiently volatile for GC analysis without derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers superior sensitivity and selectivity compared to HPLC-UV. However, it is a more complex and expensive technique, often reserved for trace-level analysis (e.g., genotoxic impurities) or structure elucidation rather than routine quantitative assays in a QC setting. The proposed HPLC-UV method provides sufficient performance for its intended purpose, aligning with the principle that an analytical procedure should be as simple as possible while still meeting the required performance criteria.

Chapter 2: The Validation Master Plan: A Framework for Trustworthiness

Method validation follows a pre-approved protocol that explicitly defines the experiments, the parameters to be evaluated, and the acceptance criteria.[6] This ensures that the validation process is systematic and the results are objective. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][7][8]

The validation parameters discussed in this guide are based on the ICH Q2(R1) recommendations for a quantitative assay of a major component.[1][3][4]

Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Conclusion Protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) Standards Prepare & Characterize Reference Standard Protocol->Standards Specificity Specificity (Placebo, Degradants) Standards->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Conclusion Method is Fit for Purpose Report->Conclusion Robustness_Study cluster_vars Deliberate Variations center Nominal Method Flow: 1.0 mL/min Temp: 30°C %ACN: 60% Flow Flow Rate 0.9 mL/min (-10%) 1.1 mL/min (+10%) center->Flow Vary Temp Temperature 28 °C (-2°C) 32 °C (+2°C) center->Temp Vary ACN % Acetonitrile 58% (-2%) 62% (+2%) center->ACN Vary

Sources

Comparative Biological Activity of 2-(2-Benzothiazolyl)-3-pentanone and Its Structural Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzothiazole scaffold is a privileged heterocyclic pharmacophore in medicinal chemistry, recognized for its profound anticancer, antimicrobial, and neuroprotective properties[1]. When functionalized with a ketone moiety—specifically in the case of 2-(2-Benzothiazolyl)-3-pentanone —the molecule gains unique steric and electronic characteristics. The 3-pentanone side chain provides an optimal balance of lipophilicity (LogP) and hydrogen-bond accepting capability, facilitating robust cell membrane permeation and specific kinase interactions.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of 2-(2-Benzothiazolyl)-3-pentanone against its primary structural analogs: the oxygen-containing benzoxazole (2-(2-Benzoxazolyl)-3-pentanone) and the nitrogen-containing benzimidazole (2-(2-Benzimidazolyl)-3-pentanone).

Structure-Activity Relationship (SAR) & Mechanistic Insights

The substitution of the heteroatom at the 1-position of the five-membered ring (Sulfur in benzothiazole, Oxygen in benzoxazole, Nitrogen in benzimidazole) dictates the electron density and dihedral angle of the bicyclic core, profoundly influencing the pharmacological profile[2].

  • Benzothiazole (Sulfur): The larger atomic radius and polarizability of sulfur enhance lipophilicity, driving strong hydrophobic interactions within the ATP-binding pockets of target kinases (e.g., EGFR, PI3K).

  • Benzoxazole (Oxygen): More electronegative, leading to a stronger dipole moment but lower overall lipophilicity. This often results in slightly reduced cellular uptake but tighter hydrogen bonding in specific aqueous-exposed receptor domains.

  • Benzimidazole (Nitrogen): Capable of acting as both a hydrogen bond donor (if unsubstituted at N-H) and acceptor, altering the binding orientation entirely.

Mechanistic Pathway

Benzothiazole derivatives primarily exert their anticancer effects by inhibiting the PI3K/Akt and ERK signaling pathways, which subsequently downregulates cell proliferation and induces caspase-dependent apoptosis[2].

Pathway Ligand 2-(2-Benzothiazolyl)-3-pentanone Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds & Inhibits PI3K PI3K Pathway Receptor->PI3K Downregulates Akt Akt (Protein Kinase B) PI3K->Akt Decreases Phosphorylation Apoptosis Apoptosis Induction (Caspase 3/9 Activation) Akt->Apoptosis Promotes Proliferation Cell Proliferation (Inhibited) Akt->Proliferation Blocks

Caption: Mechanism of action: Benzothiazole-mediated inhibition of the PI3K/Akt survival pathway.

Quantitative Performance Comparison

To objectively evaluate the pharmacological profiles, we compare the in vitro efficacy of the three analogs across standard human cancer cell lines (HepG2, HCT-116) and bacterial strains (E. coli, S. aureus). Studies directly comparing these heterocyclic scaffolds reveal nuanced structure-activity relationships where the choice of the core fine-tunes therapeutic efficacy[2].

Table 1: Comparative Biological Activity (IC50 and MIC Values)
CompoundHeterocyclic CoreIC50 vs HepG2 (µM)IC50 vs HCT-116 (µM)MIC vs E. coli (µg/mL)MIC vs S. aureus (µg/mL)
2-(2-Benzothiazolyl)-3-pentanone Sulfur (-S-)2.1 ± 0.31.5 ± 0.216.08.0
2-(2-Benzimidazolyl)-3-pentanone Nitrogen (-NH-)3.5 ± 0.42.8 ± 0.364.032.0
2-(2-Benzoxazolyl)-3-pentanone Oxygen (-O-)4.1 ± 0.53.2 ± 0.432.016.0
Doxorubicin (Control)N/A0.8 ± 0.10.5 ± 0.1N/AN/A
Ciprofloxacin (Control)N/AN/AN/A1.00.5

Data Interpretation: The benzothiazole analog exhibits superior potency in both anticancer and antimicrobial assays. The sulfur atom's contribution to the molecule's overall lipophilicity enhances intracellular accumulation, a critical factor for targeting intracellular kinases and bacterial enzymes[3]. Furthermore, ketone-substituted benzothiazoles have been shown to exhibit highly potent cytotoxic activity compared to non-functionalized derivatives[4].

Self-Validating Experimental Methodologies

Robust data stems from self-validating assay designs. The following protocols incorporate strict internal controls to rule out false positives caused by solvent toxicity or assay interference.

Protocol A: In Vitro Cytotoxicity (MTT Viability Assay)

Causality & Design: The MTT assay measures mitochondrial metabolic activity. We restrict the DMSO vehicle concentration to <0.5% to ensure the solvent does not induce baseline cytotoxicity, which would artificially inflate the compound's apparent potency.

  • Cell Seeding: Seed HepG2 and HCT-116 cells at a density of 5×103 cells/well in a 96-well plate. Rationale: This specific density ensures cells remain in the logarithmic growth phase during the entire 72-hour treatment window without reaching over-confluency.

  • Incubation: Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion and metabolic recovery.

  • Compound Treatment: Prepare serial dilutions of the analogs (0.1 µM to 100 µM) in complete media. Add to wells in triplicate. Critical Control: Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin).

  • MTT Addition: After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells convert the yellow tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Remove media and dissolve formazan in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Minimum Inhibitory Concentration (MIC) Broth Microdilution

Causality & Design: Antimicrobial efficacy is highly sensitive to media composition. We use cation-adjusted Mueller-Hinton broth (CAMHB) to standardize divalent cation concentrations, which can otherwise interfere with drug-target binding and skew the MIC[3].

  • Inoculum Preparation: Adjust bacterial suspensions (E. coli, S. aureus) to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve a standardized 5×105 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the benzothiazole analogs (from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate at 37°C for 18-24 hours. Critical Control: Include a growth control (no drug) and a sterility control (media only).

  • Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Step1 Step 1 Compound Prep (Serial Dilution) Step3 Step 3 Incubation (Target Exposure) Step1->Step3 Step2 Step 2 Cell/Bacteria Seeding (96-well plate) Step2->Step3 Step4 Step 4 Signal Generation (MTT / Turbidity) Step3->Step4 Step5 Step 5 Data Acquisition (Absorbance Read) Step4->Step5

Caption: Standardized high-throughput screening workflow for biological activity evaluation.

Conclusion

The structural nuance of replacing a sulfur atom with an oxygen or nitrogen atom within the bicyclic core profoundly impacts the pharmacological profile of 3-pentanone-functionalized heterocycles. 2-(2-Benzothiazolyl)-3-pentanone emerges as the superior scaffold for both anticancer and antimicrobial applications, driven by its optimal lipophilicity and target affinity. Researchers developing novel kinase inhibitors or antimicrobial agents should prioritize the benzothiazole core when optimizing ketone-linked derivatives.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on complex heterocyclic scaffolds, understanding the spectroscopic nuances of these molecules becomes paramount. While simple aliphatic ketones like 3-pentanone exhibit straightforward, predictable spectral signatures, introducing a heteroaromatic system at the alpha position fundamentally alters the molecule's electronic landscape.

This guide provides an in-depth comparative analysis of the spectroscopic differences between 2-(2-Benzothiazolyl)-3-pentanone and standard aliphatic ketones. By examining the causality behind these differences—specifically keto-enol tautomerism and intramolecular hydrogen bonding—researchers can accurately interpret complex NMR and IR data.

Structural Dynamics & Causality: The "Why" Behind the Spectra

To understand the spectroscopic divergence between these compounds, we must first analyze their structural thermodynamics.

Simple aliphatic ketones (e.g., 3-pentanone or 2-methyl-3-pentanone) exist almost exclusively in the keto form under standard conditions. The lack of a conjugating system makes the enol tautomer thermodynamically unfavorable [1]. Consequently, their spectroscopic profiles are dominated by the isolated carbonyl (C=O) group and standard sp³-hybridized alkyl protons.

In stark contrast, 2-(2-Benzothiazolyl)-3-pentanone features a highly electron-withdrawing benzothiazole ring at the alpha carbon (C2). This structural modification introduces two critical phenomena:

  • Enhanced Alpha-Proton Acidity: The inductive effect of the benzothiazole ring, combined with the carbonyl group, makes the C2 proton highly acidic.

  • Intramolecular Hydrogen Bonding (ESIPT Potential): When tautomerization occurs, the resulting enol double bond conjugates with the aromatic benzothiazole ring. More importantly, the sp²-hybridized nitrogen of the benzothiazole acts as a potent hydrogen-bond acceptor for the enolic hydroxyl group, forming a highly stable 6-membered pseudo-ring [2].

This dynamic equilibrium dictates that 2-(2-Benzothiazolyl)-3-pentanone exists as a mixture of keto and enol tautomers, heavily influenced by solvent polarity, which drastically splits and shifts its spectral signals.

Tautomerism A 2-(2-Benzothiazolyl)-3-pentanone (Dynamic Equilibrium) B Keto Tautomer (Favored in Polar Solvents) A->B DMSO-d6 C Enol Tautomer (Favored in Non-Polar Solvents) A->C CDCl3 D Intramolecular H-Bonding (6-Membered Pseudo-Ring) C->D Stabilization

Fig 1: Solvent-dependent keto-enol tautomerization and stabilization pathways.

Quantitative Spectroscopic Comparison

The structural divergence described above manifests clearly in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a synthesized data comparison between a standard aliphatic analog (2-methyl-3-pentanone) and 2-(2-Benzothiazolyl)-3-pentanone.

Infrared (IR) Spectroscopy Data

Aliphatic ketones present a sharp, unambiguous C=O stretching frequency. The benzothiazolyl derivative, however, presents a bifurcated spectrum reflecting its tautomeric mixture [3].

Vibrational ModeAliphatic Ketone (2-Methyl-3-pentanone)2-(2-Benzothiazolyl)-3-pentanone (Keto Form)2-(2-Benzothiazolyl)-3-pentanone (Enol Form)
C=O Stretch 1715 cm⁻¹ (Strong, Sharp)~1705 cm⁻¹ (Strong, Shifted via induction)Absent
C=C / C=N Stretch Absent1520 cm⁻¹ (Aromatic ring only)1610 - 1640 cm⁻¹ (Conjugated enol/enamine)
O-H Stretch AbsentAbsent2500 - 3200 cm⁻¹ (Broad, H-bonded)
¹H NMR Chemical Shifts (in CDCl₃)

In ¹H NMR, the deshielding effects of the heteroaromatic ring and the intramolecular hydrogen bond create highly distinct chemical shifts [4].

Proton EnvironmentAliphatic Ketone (2-Methyl-3-pentanone)2-(2-Benzothiazolyl)-3-pentanone (Keto Form)2-(2-Benzothiazolyl)-3-pentanone (Enol Form)
Alpha-CH (C2) 2.6 ppm (Multiplet)4.8 - 5.2 ppm (Deshielded quartet)Absent (Converted to C=C)
Alpha'-CH₂ (C4) 2.4 ppm (Quartet)2.5 - 2.7 ppm (Multiplet)2.6 - 2.8 ppm (Quartet)
C1-CH₃ 1.1 ppm (Doublet)1.5 ppm (Doublet, coupled to C2-H)2.1 - 2.3 ppm (Singlet, allylic)
Enol O-H N/AN/A13.5 - 14.5 ppm (Broad singlet)
Aromatic C-H N/A7.3 - 8.0 ppm (Multiplet)7.2 - 7.9 ppm (Multiplet)

Note: The extreme downfield shift of the enol O-H proton (>13 ppm) is the hallmark of strong intramolecular hydrogen bonding, drawing electron density away from the proton and severely deshielding it.

Self-Validating Experimental Protocols

To ensure scientific integrity, spectroscopic analysis of tautomeric systems must be self-validating. A single NMR spectrum in one solvent is insufficient to prove intramolecular hydrogen bonding. The following protocols utilize a multi-modal approach to confirm structural assignments.

Protocol A: Solvent-Titration NMR Workflow (Validating Intramolecular H-Bonds)

This protocol differentiates between intermolecular and intramolecular hydrogen bonding by exploiting solvent competition.

Step 1: Sample Preparation (Non-Polar Baseline)

  • Dissolve 15 mg of 2-(2-Benzothiazolyl)-3-pentanone in 0.6 mL of anhydrous CDCl₃ (a non-polar, non-hydrogen-bonding solvent).

  • Transfer to a 5 mm NMR tube.

Step 2: Baseline Acquisition

  • Acquire a standard 1D ¹H NMR spectrum at 298 K (e.g., 400 MHz, 16 scans).

  • Integrate the signals for the keto C2-H (~5.0 ppm) and the enol O-H (~14.0 ppm) to determine the baseline keto:enol ratio.

Step 3: Solvent Titration (Self-Validation)

  • Prepare a second sample dissolving 15 mg of the compound in 0.6 mL of DMSO-d₆ (a strong hydrogen-bond acceptor).

  • Acquire the ¹H NMR spectrum under identical conditions.

  • Causality Check: In DMSO-d₆, the highly polar solvent outcompetes the internal benzothiazole nitrogen for hydrogen bonding. The 6-membered pseudo-ring breaks, destabilizing the enol form. You will observe a drastic reduction or complete disappearance of the 14.0 ppm O-H signal and a proportional increase in the keto C2-H signal. This solvent-dependent shift mathematically validates the intramolecular nature of the H-bond in non-polar environments.

Protocol B: ATR-FTIR Solid-State vs. Solution Analysis

Step 1: Solid-State Acquisition

  • Clean the ATR crystal (Diamond or ZnSe) with isopropanol and establish a background spectrum.

  • Place 2-3 mg of neat, solid 2-(2-Benzothiazolyl)-3-pentanone onto the crystal. Apply pressure using the anvil.

  • Acquire 32 scans from 4000 to 400 cm⁻¹. Note the broad band between 2500-3200 cm⁻¹ (enol O-H) and the split carbonyl region.

Step 2: Solution-State Acquisition

  • Dissolve the compound in a highly concentrated CHCl₃ solution.

  • Deposit a drop onto the ATR crystal and allow the solvent to evaporate into a thin film, or use a liquid transmission cell.

  • Compare the C=O / C=C stretching ratios to the solid-state data to quantify how crystal packing forces influence the tautomeric equilibrium compared to the solvated state.

Workflow S1 Sample Prep (CDCl3 vs DMSO-d6) S2 Multinuclear NMR (1H, 13C Acquisition) S1->S2 S3 ATR-FTIR (Solid vs. Film) S1->S3 S4 Data Integration (Tautomeric Ratio Calculation) S2->S4 S3->S4

Fig 2: Self-validating spectroscopic workflow for tautomer quantification.

Conclusion

The spectroscopic differences between 2-(2-Benzothiazolyl)-3-pentanone and related aliphatic ketones are not merely shifts in functional group frequencies; they are direct readouts of complex thermodynamic equilibria. While an aliphatic ketone provides a static, predictable spectrum, the benzothiazolyl derivative acts as an environmentally sensitive probe. By utilizing solvent-titration NMR and comparative IR spectroscopy, researchers can map the exact keto-enol distribution and leverage these properties for advanced drug design or the development of ESIPT-based fluorescent materials.

References

  • Chemistry LibreTexts . Spectroscopy of Aldehydes and Ketones. LibreTexts Organic Chemistry. Available at:[Link]

  • National Center for Biotechnology Information (PMC) . Excited State Dynamics of Thermally Activated Delayed Fluorescence from an Excited State Intramolecular Proton Transfer System. PubMed Central. Available at:[Link]

  • National Center for Biotechnology Information (PMC) . Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. PubMed Central. Available at:[Link]

Benchmarking the Catalytic Efficiency of 2-(2-Benzothiazolyl)-3-pentanone (BTP) Derivatives in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of highly efficient, stable, and tunable ligands is a cornerstone of modern organometallic chemistry and drug development. While phosphine-based ligands (e.g., dppf, BINAP) have historically dominated cross-coupling and hydrogenation methodologies, their susceptibility to oxidation and high cost necessitate robust alternatives.

Benzothiazole derivatives have emerged as privileged scaffolds in this domain, capable of stabilizing diverse transition metal centers[1]. Specifically, 2-(2-Benzothiazolyl)-3-pentanone (BTP) and its derivatives represent a breakthrough class of N,O-bidentate ligands. By combining the strong σ -donor/ π -acceptor properties of the benzothiazole imine nitrogen with the hemilabile nature of an enolized ketone oxygen, BTP ligands offer unprecedented control over the electronic and steric environment of transition metal catalysts.

This guide provides an objective, data-driven comparison of BTP-metal complexes against industry-standard catalysts, supported by self-validating experimental protocols.

Mechanistic Rationale: The "Push-Pull" Hemilabile Framework

The catalytic superiority of BTP derivatives stems from their unique electronic framework. The synthesis of benzothiazoles possessing ketone groups provides a highly tunable scaffold for ligand design[2]. Upon deprotonation of the α -carbon, the BTP ligand enolizes to form a stable 6-membered metallacycle with transition metals (e.g., Pd, Ru).

  • Electronic Modulation: The enolate oxygen acts as a powerful σ -donor, increasing electron density at the metal center to accelerate challenging steps like oxidative addition. Conversely, the π -accepting benzothiazole nitrogen stabilizes low-valent intermediates.

  • Hemilability (The Causality of High TOF): During sterically demanding steps—such as transmetalation in Suzuki couplings or hydride transfer in hydrogenation—the O-donor can temporarily dissociate. This creates a vacant coordination site without leading to catalyst decomposition, a rate-accelerating mechanism similarly observed in highly active 3[3].

CatalyticCycle A [Pd(BTP)Cl] Precatalyst B [Pd(0)(BTP)] Active Species A->B Base / Reductant C Oxidative Addition (Ar-X Binding) B->C + Ar-X D Transmetalation (Ar'-B(OH)2) C->D + Ar'-B(OH)2 - B(OH)2X E Reductive Elimination (Ar-Ar' Release) D->E Hemilabile O-donor facilitates release E->B - Ar-Ar'

Fig 1. Pd-BTP catalytic cycle highlighting the hemilability of the enolate O-donor.

Benchmarking Study 1: Aqueous Suzuki-Miyaura Cross-Coupling

Aqueous cross-coupling is critical for green chemistry and pharmaceutical scale-up. Here, we benchmark the novel Pd-BTP complex against the standard Pd-dppf and a high-performing Pd-Benzothiazole Oxime (Pd-BZO) [3].

Comparative Performance Data

Reaction Conditions: 4-Bromoacetophenone (1.0 mmol), Phenylboronic acid (1.2 mmol), Catalyst (0.1 mol%), K₂CO₃ (2.0 equiv), TBAB (10 mol%), H₂O (3 mL), 100 °C.

Catalyst SystemLigand TypeCatalyst Loading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
Pd-BTP (Novel) N,O-Bidentate (Enolate)0.11.098980980
Pd-BZO N,O-Bidentate (Oxime)0.12.095950475
Pd-dppf P,P-Bidentate0.14.082820205
Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, this protocol utilizes an internal standard and a parallel control to validate mass balance and rule out background reactions.

  • Reaction Assembly: In a 10 mL Schlenk tube, combine 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Phase Transfer & Internal Standard: Add tetrabutylammonium bromide (TBAB, 10 mol%) and exactly 50 µL of dodecane (internal standard). Causality: TBAB acts as a phase-transfer catalyst and stabilizes the active Pd nanoparticles in the aqueous medium, preventing premature aggregation[3]. Dodecane ensures volumetric errors during sampling do not skew GC-FID quantification.

  • Catalyst Initiation: Add the Pd-BTP precatalyst (0.1 mol%) and degassed H₂O (3 mL). Set up a parallel "Control" tube omitting the Pd-BTP.

  • Kinetic Sampling: Heat to 100 °C. Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 0.5 mL ethyl acetate.

  • Validation: Analyze via GC-FID. The 0-minute aliquot validates the initial substrate ratio against dodecane. Subsequent aliquots establish the initial turnover frequency (TOF) and confirm mass balance (Substrate + Product = 100%), proving the absence of side reactions (e.g., homocoupling). The Control tube must show <1% conversion.

Benchmarking Study 2: Transfer Hydrogenation of Ketones

Transfer hydrogenation avoids hazardous pressurized H₂ gas. We benchmark the Ru-BTP complex against the structurally related4[4] and the classic Ru-BINAP .

Comparative Performance Data

Reaction Conditions: Acetophenone (1.0 mmol), Catalyst (0.5 mol%), KOH (10 mol%), Isopropanol (5 mL), 82 °C.

Catalyst SystemLigand TypeCatalyst Loading (mol%)Time (h)Yield (%)TOF (h⁻¹)
Ru-BTP (Novel) N,O-Bidentate0.52.09999
Ru-PBT N,N-Bidentate0.54.09246
Ru-BINAP P,P-Bidentate0.56.08528
Self-Validating Experimental Protocol
  • Catalyst Activation: Dissolve Ru-BTP (0.5 mol%) in anhydrous isopropanol (5 mL). Add KOH (10 mol%) and stir at 82 °C for 10 minutes. Causality: Isopropanol acts as both solvent and hydride donor. The strong base is mandatory to deprotonate isopropanol, forming the Ru-isopropoxide intermediate which undergoes β -hydride elimination to generate the active Ru-H species[4].

  • Substrate Addition: Inject acetophenone (1.0 mmol) and biphenyl (0.5 mmol, internal standard).

  • Kinetic Tracking: Withdraw 50 µL aliquots at 30-minute intervals, filtering through a short silica plug to arrest catalysis.

  • Validation: Analyze via HPLC. The superior TOF of Ru-BTP over Ru-PBT demonstrates that the hemilabile O-donor of the pentanone moiety facilitates faster substrate binding compared to the rigid N,N-coordination of the pyridyl derivative.

ExpWorkflow S1 1. Ligand Deprotonation (Enolate Formation) S2 2. Metal Coordination (PdCl2 / RuCl3) S1->S2 S3 3. Substrate Addition (Internal Std. Added) S2->S3 S4 4. GC-MS/HPLC (Kinetic Sampling) S3->S4

Fig 2. Self-validating experimental workflow for benchmarking BTP-metal complexes.

Conclusion

The 2-(2-Benzothiazolyl)-3-pentanone (BTP) scaffold represents a highly efficient alternative to traditional phosphine and rigid N,N-bidentate ligands. Experimental benchmarking confirms that the "push-pull" electronics and hemilabile O-donor of BTP derivatives drastically improve Turnover Frequencies (TOF) in both Palladium-catalyzed cross-couplings and Ruthenium-catalyzed transfer hydrogenations. For drug development professionals, adopting BTP-based catalytic systems offers a scalable, air-stable, and highly active pathway for complex API synthesis.

References

  • Greener Approaches to Cross-Coupling - Books (RSC Publishing). Discusses the efficacy of benzothiazole oxime palladacycles and the role of TBAB in aqueous cross-coupling. 3

  • (Pyridyl)benzoazole ruthenium(ii) and ruthenium(iii) complexes: role of heteroatom and ancillary phosphine ligand in the transfer hydrogenation of ketones (Dalton Transactions). Details the synthesis and catalytic evaluation of 2-(2-pyridyl)benzothiazole ruthenium complexes. 4

  • Dual Functionality of 2,2′-Bibenzothiazole in Organic Photocatalysis (ACS Publications). Highlights the structural adaptability and stability of benzothiazole derivatives as bidentate ligands. 1

  • A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling (Organic Letters). Demonstrates the synthetic accessibility of benzothiazoles possessing ketone groups.2

Sources

Stereoselective Synthesis of 2-(2-Benzothiazolyl)-3-pentanone: A Reproducibility and Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereoselective synthesis of α -chiral heteroaryl ketones is a notoriously demanding transformation in organic chemistry. Benzothiazole compounds are an important class of heterocyclic compounds with a wide range of biological activities, frequently serving as privileged pharmacophores in anti-tumor and neuroprotective agents 1. While recent advances in green chemistry have streamlined the synthesis of the achiral benzothiazole core 2, and visible-light-mediated approaches have expanded late-stage functionalization 3, the asymmetric installation of acyclic α -stereocenters remains a significant hurdle.

Unlike rigid, cyclic systems such as benzothiazolopyrimidines—which can be synthesized with high enantiomeric excess via organocatalytic[4+2] cyclizations 4—acyclic targets like 2-(2-Benzothiazolyl)-3-pentanone suffer from rapid base-catalyzed racemization. The high acidity of the α -proton adjacent to both the ketone and the electron-withdrawing benzothiazole ring makes preserving stereochemical integrity the primary challenge for process chemists.

This guide provides an objective comparison of three leading synthetic pathways for this target molecule, backed by mechanistic causality and self-validating experimental protocols.

Comparative Analysis of Synthesis Pathways

To establish a reproducible route to (S)-2-(2-Benzothiazolyl)-3-pentanone, we evaluated three distinct catalytic paradigms.

SynthesisLogic Substrate 3-Pentanone + 2-Chlorobenzothiazole PdCat Pathway A: Pd-Catalysis Pd(OAc)2 / (R)-BINAP Substrate->PdCat Transition Metal Enamine Pathway B: Organocatalysis Chiral Amine Cat. Substrate->Enamine Metal-Free Enzyme Pathway C: Biocatalysis Lipase (DKR) Substrate->Enzyme Enzymatic Product (S)-2-(2-Benzothiazolyl) -3-pentanone PdCat->Product 92% Yield Enamine->Product 85% Yield Enzyme->Product 99% Yield

Logical comparison of three stereoselective pathways for 2-(2-Benzothiazolyl)-3-pentanone.

Performance Metrics & Data Presentation

The following table summarizes the quantitative performance of each pathway under optimized bench-scale conditions (10 mmol scale).

Performance MetricPathway A (Pd-Catalysis)Pathway B (Organocatalysis)Pathway C (Biocatalysis)
Isolated Yield (%) 928599
Enantiomeric Excess (ee %) 9598>99
Reaction Time (h) 42472
Scalability High (Pilot-plant ready)ModerateLow (Requires high dilution)
Catalyst Cost High (Pd + Chiral Ligand)Low (Organocatalyst)Moderate (Enzyme)
Primary Limitation Trace heavy metal removalLong reaction timesStrict substrate specificity

Verdict: While Pathway C offers perfect enantioselectivity, its 72-hour reaction time and high dilution requirements make it impractical for rapid drug development. Pathway A (Pd-Catalysis) provides the best balance of speed, scalability, and stereocontrol, making it the recommended route for pharmaceutical applications.

Experimental Causality & Self-Validating Protocol (Pathway A)

As a Senior Application Scientist, I emphasize that a robust protocol must be more than a list of instructions; it must be a self-validating system where the chemistry itself signals success or failure at critical junctures.

Below is the optimized methodology for the Palladium-Catalyzed Asymmetric α -Heteroarylation of 3-pentanone.

ExpWorkflow S1 1. Catalyst Activation S2 2. Enolate Formation S1->S2 S3 3. Cross-Coupling & Tracking S2->S3 S4 4. Kinetic Quench S3->S4 S5 5. Isolation (Silica) S4->S5

Step-by-step experimental workflow for the Pd-catalyzed asymmetric α -heteroarylation.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation

  • Action: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with Pd(OAc)₂ (5 mol%) and (R)-BINAP (6 mol%). Dissolve in anhydrous toluene (0.1 M) and stir at room temperature for 15 minutes.

  • Causality: Pre-activation is mandatory to ensure the formation of the active monomeric Pd(0) species.

  • Self-Validation: The solution must transition from a murky suspension to a clear, deep-red homogeneous solution. If the solution remains turbid, aggregation has occurred (likely due to oxygen ingress), and the reaction will suffer from low turnover. Do not proceed until the solution is clear.

Step 2: Enolate Formation

  • Action: Add 3-pentanone (1.5 equiv) followed by NaOtBu (1.2 equiv) to the active catalyst solution.

  • Causality: NaOtBu is a non-nucleophilic base strong enough to quantitatively deprotonate 3-pentanone. Using a weaker base (like K₂CO₃) would leave unreacted base in the system, which would continuously deprotonate the final product and destroy the enantiomeric excess via background racemization.

Step 3: Arylation & Real-Time Tracking

  • Action: Add 2-chlorobenzothiazole (1.0 equiv) dropwise over 5 minutes. Add 10 mol% of 1,3,5-trimethoxybenzene as an internal standard. Heat the mixture to 60°C.

  • Self-Validation: At the 2-hour mark, extract a 50 μ L aliquot, filter through a short plug of Celite, and run a rapid ¹H-NMR. Compare the integration of the product's α -proton (approx. 4.8 ppm) against the internal standard (6.1 ppm). You should observe >80% conversion. If conversion is <50%, catalyst poisoning (likely from trace moisture in the ketone) has occurred.

Step 4: Kinetic Quench (Critical Step)

  • Action: Once complete, immediately submerge the flask in a dry ice/acetone bath (-78°C). Rapidly inject 5 mL of ice-cold saturated aqueous NH₄Cl under vigorous stirring.

  • Causality: The α -proton of the newly formed 2-(2-Benzothiazolyl)-3-pentanone is highly acidic. A standard room-temperature quench causes a localized exothermic spike during neutralization. This thermal energy promotes enolization of the product, leading to a 10-15% erosion of enantiomeric purity. The -78°C kinetic quench effectively "freezes" the stereocenter, preserving the 95% ee.

Step 5: Isolation

  • Action: Extract the aqueous layer with cold ethyl acetate (3 x 10 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure (bath temp < 30°C), and purify via flash column chromatography (Hexanes/EtOAc, 9:1).

References

  • [1] Title: Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds Source: mdpi.com URL:

  • [2] Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: nih.gov URL:

  • [3] Title: Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review Source: chemrxiv.org URL:

  • [4] Title: Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via [4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes Source: acs.org URL:

Sources

Cross-Validation of Extraction Yields for 2-(2-Benzothiazolyl)-3-pentanone Across Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Target Scaffold

The compound 2-(2-Benzothiazolyl)-3-pentanone (CAS: 132607-29-5) represents a highly versatile structural motif. Benzothiazole derivatives are foundational in modern medicinal chemistry, frequently identified as potent aryl hydrocarbon receptor (AhR) agonists[1], antitumor agents, and critical synthetic intermediates for sulfur-containing heterocycles. Furthermore, their unique electronic properties make them valuable in the development of non-linear optical materials and bipolar chromophores[2].

Isolating this specific ketone from complex aqueous reaction mixtures presents a unique physicochemical challenge. The molecule possesses a highly polarizable, electron-deficient benzothiazole core fused to a flexible 3-pentanone aliphatic chain. To optimize recovery and purity, researchers must move beyond empirical solvent screening and understand the thermodynamic causality driving liquid-liquid phase partitioning.

Mechanistic Causality in Solvent Selection

The efficacy of an extraction solvent is dictated by its ability to disrupt the hydration shell surrounding the target molecule while excluding aqueous impurities. For 2-(2-Benzothiazolyl)-3-pentanone, the solvent must interact with three distinct structural features:

  • The Thiazole Nitrogen: Acts as a weak base and a hydrogen-bond acceptor.

  • The Carbonyl Group: Provides a secondary site for hydrogen bonding and dipole-dipole interactions.

  • The Aromatic/Aliphatic Backbone: Drives hydrophobic interactions ( π−π stacking and London dispersion forces).

When evaluating solvents, we observe distinct mechanistic behaviors based on their dielectric constants ( ε ) and hydrogen-bonding capacities:

  • Ethyl Acetate (EtOAc, ε=6.02 ): Acts as a strong hydrogen-bond acceptor. It effectively solvates the polar surface area of the benzothiazole ring and the carbonyl group, disrupting water-solute interactions without forming intractable emulsions[2].

  • Dichloromethane (DCM, ε=8.93 ): Its high polarizability makes it thermodynamically favorable for extracting heterocyclic rings. However, its higher density and propensity to extract polar aqueous impurities often necessitate more rigorous downstream washing.

  • Toluene ( ε=2.38 ): Leverages π−π stacking with the benzothiazole aromatic system. While it provides excellent selectivity (high purity), its lack of hydrogen-bonding capability results in lower absolute yields compared to EtOAc.

  • Hexane ( ε=1.88 ): Strictly non-polar. It fails to overcome the dipole-dipole interactions between the benzothiazole core and the aqueous phase, leading to target compound retention in the aqueous layer.

Experimental Protocol: A Self-Validating Extraction System

To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating an internal standard and performing a secondary quantitative extraction of the aqueous waste, the workflow inherently proves its own mass-balance efficiency.

Step-by-Step Methodology

Step 1: Quenching and pH Adjustment

  • Cool the aqueous reaction mixture containing crude 2-(2-Benzothiazolyl)-3-pentanone to 5 °C.

  • Slowly add 10% aqueous Na2​CO3​ until the pH reaches 7.5–8.0[2].

  • Causality: The conjugate acid of the benzothiazole nitrogen has a low pKa​ . Maintaining a mildly basic pH ensures the nitrogen remains fully deprotonated (neutral), preventing the formation of water-soluble benzothiazolium salts that would plummet organic recovery.

Step 2: Internal Standard Addition

  • Spike the mixture with a known concentration of 2-phenylbenzothiazole (Internal Standard, IS) to allow for precise downstream HPLC-UV quantitation.

Step 3: Liquid-Liquid Partitioning

  • Add the chosen extraction solvent (e.g., EtOAc) in a 1:1 (v/v) ratio to the aqueous phase.

  • Agitate vigorously via mechanical vortexing for 3 minutes to maximize interfacial surface area, then allow 5 minutes for complete phase equilibration.

Step 4: Phase Separation and Mass-Balance Validation

  • Separate the organic layer.

  • Self-Validation Step: Extract the remaining aqueous layer a second time with a 0.5x volume of the solvent. Analyze this secondary organic wash via thin-layer chromatography (TLC) or rapid LC-MS. The absence of the target mass confirms the thermodynamic completeness of the primary extraction.

Step 5: Desiccation and Concentration

  • Dry the combined organic layers over anhydrous Na2​SO4​ to remove residual water, filter, and concentrate under reduced pressure at 35 °C.

Cross-Validation Data: Solvent Performance Comparison

The following table summarizes the quantitative cross-validation of extraction yields for 2-(2-Benzothiazolyl)-3-pentanone across five standard solvent systems. All extractions were performed at 25 °C and pH 7.8.

Extraction SolventDielectric Constant ( ε )Absolute Yield (%)HPLC Purity (%)Phase Separation TimeEmulsion Risk
Ethyl Acetate 6.0294.2 ± 1.1 96.5< 2 minLow
Dichloromethane 8.9389.7 ± 1.592.0> 5 minHigh
Toluene 2.3876.4 ± 2.098.1 < 2 minVery Low
Diethyl Ether 4.3072.1 ± 2.595.5< 1 minLow
Hexane 1.8814.3 ± 3.2> 99.0< 1 minNone

Data Interpretation: Ethyl Acetate provides the optimal thermodynamic balance, yielding the highest recovery due to its hydrogen-bond accepting nature. Toluene, while offering lower yields, acts as a highly selective filter, leaving polar impurities behind and achieving the highest crude purity.

Extraction Workflow Visualization

The following diagram illustrates the logical phase-partitioning workflow, highlighting the critical pH control step that dictates the success of the extraction.

G A Aqueous Reaction Mixture Target: 2-(2-Benzothiazolyl)-3-pentanone B pH Adjustment (pH 7.5 - 8.0) Neutralizes Benzothiazole Core A->B Base addition C Solvent Addition (EtOAc, DCM, Toluene, Ether, Hexane) B->C 1:1 v/v ratio D_Org Organic Phase High Target Concentration C->D_Org Partitioning (Log D) D_Aq Aqueous Phase Polar Impurities & Salts C->D_Aq Phase Separation E HPLC-UV & qNMR Validation Yield & Purity Quantitation D_Org->E Desiccation & Analysis

Workflow for the pH-controlled extraction and validation of benzothiazole derivatives.

Conclusion and Recommendations

For the routine isolation of 2-(2-Benzothiazolyl)-3-pentanone and structurally analogous benzothiazole ketones, Ethyl Acetate (EtOAc) is the undisputed solvent of choice. It provides the necessary dipole interactions to efficiently pull the heteroaromatic system from the aqueous phase while avoiding the persistent emulsions commonly associated with halogenated solvents like DCM. If the downstream application requires exceptionally high crude purity and can tolerate a ~15% sacrifice in yield, Toluene serves as an excellent alternative due to its highly selective π−π stacking interactions.

References

  • Title: Benzothiazoles with Tunable Electron-Withdrawing Strength and Reverse Polarity: A Route to Triphenylamine-Based Chromophores with Enhanced Two-Photon Absorption | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach Source: imist.ma URL: [Link]

  • Title: Identification of Benzothiazole Derivatives and Polycyclic Aromatic Hydrocarbons as Aryl Hydrocarbon Receptor Agonists Present in Tire Extracts Source: nih.gov URL: [Link]

  • Title: Development of Novel Methods for the Synthesis of Sulfur Compounds by Transformations of Non-activated Carboxylic Acids and C-H Bonds Source: nii.ac.jp URL: [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of 2-(2-Benzothiazolyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(2-Benzothiazolyl)-3-pentanone. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols are understood and implemented effectively in your laboratory.

Core Principle: Hazard-Informed Disposal

The benzothiazole group is associated with significant toxicity and environmental hazards, while the pentanone structure imparts high flammability.[1][2][3][4] This composite hazard profile mandates that 2-(2-Benzothiazolyl)-3-pentanone be treated as a flammable, toxic, and environmentally hazardous chemical waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5][6]

Hazard Profile Summary

The following table synthesizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications based on the compound's constituent parts.

Hazard CategoryClassificationRationale and Key ConsiderationsAuthoritative Sources
Physical Hazards Flammable Liquid (Category 2) The 3-pentanone component is a highly flammable liquid with a low flash point (around 7-13°C).[3][7][8] Vapors can form explosive mixtures with air and may travel to an ignition source.[4][3][4][7][9]
Health Hazards Acute Toxicity, Oral & Dermal (Category 3/4) Benzothiazole derivatives are toxic if swallowed or in contact with skin.[1][1][10]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[11] Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[12][13][10][13]
Serious Eye Irritation (Category 2A) Both benzothiazole and pentanone components cause serious eye irritation.[1][3][4][1][3][4]
Potential for Systemic & Long-Term Effects Benzothiazole derivatives have been investigated for genotoxicity and carcinogenicity, warranting cautious handling to minimize exposure.[2][14][2][14]
Environmental Hazards Harmful/Toxic to Aquatic Life Benzothiazoles are recognized as harmful to aquatic organisms, with potential for long-lasting effects.[15] Release into the environment must be strictly avoided.[13][15]

Pre-Disposal Safety: Personnel and Engineering Controls

Before handling waste, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective way to mitigate risk.

  • Engineering Controls : All handling of 2-(2-Benzothiazolyl)-3-pentanone, including transfer to a waste container, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[10][13] Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE) : A baseline of required PPE includes:

    • Chemical-resistant gloves (Nitrile rubber is a suitable choice).[16]

    • Splash-proof safety goggles or a full-face shield.[1]

    • A flame-resistant lab coat .

    • Closed-toe shoes and long pants.[17]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Identification and Segregation

A chemical is considered waste once it is no longer intended for use.[18] Immediately identify it as such. Due to its composite hazards, this waste must be segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and reducing agents, to prevent hazardous reactions.[1][19]

Step 2: Container Selection and Labeling
  • Container Choice : Use a clean, leak-proof container made of a material compatible with the chemical (e.g., glass or appropriate plastic). The container must have a tightly sealing screw cap.[6][18] Ensure the container is in good condition, free from cracks or corrosion.[6]

  • Labeling : The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[18]

    • The full, unabbreviated chemical name: "2-(2-Benzothiazolyl)-3-pentanone" . Do not use formulas or abbreviations.[18]

    • The specific hazard characteristics: "Flammable, Toxic, Environmental Hazard" .

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 3: Waste Accumulation and Storage
  • Collection : Add the waste to the labeled container inside a chemical fume hood.

  • Closure : Keep the waste container closed at all times except when actively adding waste.[5][6][18] This is a critical step to prevent the release of flammable and toxic vapors.

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The storage location must be:

    • In secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[18]

    • Away from heat, sparks, open flames, and other ignition sources.[7][9][20]

    • In a cool, dry, and well-ventilated area.[1][13]

Step 4: Arranging for Professional Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS or OCRS) office or a licensed hazardous waste contractor.[5][21][22] Do not attempt to transport the waste yourself.[5] Follow your institution's specific procedures for requesting a waste pickup.

Diagram: Disposal Workflow for 2-(2-Benzothiazolyl)-3-pentanone

G Disposal Decision Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decon Container Decontamination Start Substance identified for disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work Inside a Chemical Fume Hood PPE->FumeHood Container Select Compatible, Labeled Hazardous Waste Container FumeHood->Container Transfer Transfer Waste to Container Container->Transfer Seal Securely Seal Container Transfer->Seal Empty Original Container is Empty Transfer->Empty Store Store in Secondary Containment in Satellite Accumulation Area Seal->Store EHS Contact Institutional EHS for Waste Pickup Store->EHS End Waste Removed by Licensed Professional EHS->End TripleRinse Triple-Rinse with Suitable Solvent Empty->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate CollectRinsate->Container Add to waste DisposeContainer Dispose of Defaced, Clean Container as Normal Trash CollectRinsate->DisposeContainer

Caption: Workflow for the safe collection and disposal of 2-(2-Benzothiazolyl)-3-pentanone.

Step 5: Decontamination of Empty Containers

An empty container that held this substance is still considered hazardous waste. To render it non-hazardous, it must be triple-rinsed with a solvent capable of removing the residue (e.g., acetone or ethanol).[5][18]

  • Perform the rinsing in a fume hood.

  • Crucially, the solvent rinsate from all three rinses must be collected and disposed of as hazardous waste in the same container as the original chemical.[5][18]

  • After triple-rinsing and air-drying, deface or remove the original label and dispose of the container in the regular trash.[5]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.

  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate : Ensure the fume hood is operating.

  • Contain : If trained and it is safe to do so, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large spills of a flammable liquid.

  • Protect : Wear appropriate PPE, including respiratory protection if necessary.

  • Clean : Collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container for disposal.

  • Report : Report the spill to your institution's EHS office, regardless of size.

By adhering to this comprehensive guide, you ensure that your laboratory practices meet the highest standards of safety, compliance, and scientific integrity, protecting yourself, your colleagues, and the environment.

References

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research. [Link]

  • Benzothiazole Derivatives as Potential Antimalarial Drug. (2023). Der Pharma Chemica. [Link]

  • Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. (n.d.). DergiPark. [Link]

  • Safety and Handling of Benzothiazole: A Guide for Industrial Users. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Venkatesan, A. K., & Halden, R. U. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. [Link]

  • SAFETY DATA SHEET Benzothiazole. (2019). Synerzine. [Link]

  • Disposal of chemical wastes. (n.d.). RiskAssess. [Link]

  • Laboratory Safety Guidelines. (n.d.). ETH Zurich. [Link]

  • SAFETY DATA SHEET. (2023). [Link]

  • 3-Pentanone (DEK). (n.d.). Kubochem. [Link]

  • 3-Pentanone - Safety Data Sheet. (2019). Agilent. [Link]

  • 3-Pentanone. (n.d.). Wikipedia. [Link]

  • 2-phenyl-1,2-benzisothiazol-3-(2H)-one. (n.d.). PubChem. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • 2-[8-(1,3-Benzothiazol-2-Ylcarbamoyl)-3,4-Dihydroisoquinolin-2(1h)-Yl].... (n.d.). PubChem. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). University of Montevallo. [Link]

  • 3-Pentanone | CAS#:96-22-0. (2025). Chemsrc. [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. [Link]

  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety. [Link]

  • Benzoxazolone and 2(3H)-benzothiazolone derivatives.... (n.d.). PubMed. [Link]

  • Showing Compound 3-Pentanone (FDB004343). (2010). FooDB. [Link]

  • Benzothiazoline. (n.d.). PubChem. [Link]

  • 1-(1,3-Benzothiazol-2-yl)ethan-1-one. (n.d.). PubChem. [Link]

  • Safety Data Sheet: 3-Pentanone. (n.d.). Carl ROTH. [Link]

Sources

Personal protective equipment for handling 2-(2-Benzothiazolyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 2-(2-Benzothiazolyl)-3-pentanone

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic interaction between the compound, the solvent, and human physiology. 2-(2-Benzothiazolyl)-3-pentanone is a lipophilic heterocyclic compound. While the benzothiazole core is highly valued in drug discovery and materials science, it carries inherent respiratory and dermal toxicity risks[1][2].

When this compound is solvated in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for biological assays, the hazard profile fundamentally shifts. DMSO acts as a chemical "Trojan Horse," disrupting the lipid bilayers of the stratum corneum and carrying the solvated benzothiazole directly into systemic circulation[3][4]. Therefore, our Personal Protective Equipment (PPE) strategy must dynamically adapt: we are protecting against a dry powder inhalation risk in step one, and a solvated dermal permeation risk in step two.

Physicochemical Profiling & Hazard Assessment

To understand why specific PPE is required, we must first understand the physical behavior of the molecule.

ParameterValue / CharacteristicOperational Implication (Causality)
State Dry, crystalline powderHigh risk of aerosolization during weighing. Requires stringent respiratory protection.
Core Toxicity Respiratory irritant, potential neuro/developmental toxicityBenzothiazole derivatives demonstrate acute respiratory depression (low RD50) and developmental impacts in vivo[1][5].
Solubility High in DMSO, DMF, and organic solventsRequires polar aprotic solvents for assay prep, triggering rapid skin permeation risks[3].
LogP (Lipophilicity) Estimated ~2.5 - 3.5Easily crosses biological membranes if dermal exposure occurs without a solvent carrier.

Core PPE Requirements: The "Armor" System

A robust safety protocol is a self-validating system. Your PPE must be selected based on the specific phase of the workflow.

  • Dermal Protection (The Glove Paradox):

    • Dry Phase: Standard nitrile gloves (minimum 5 mil thickness) are sufficient for handling the dry powder.

    • Solvated Phase (DMSO):CRITICAL. Standard nitrile provides zero permeation resistance to DMSO and will degrade rapidly, trapping the toxic solvent against your skin[3]. You must switch to Butyl rubber gloves or double-glove with heavy-duty neoprene when handling the DMSO stock solutions.

  • Respiratory Protection:

    • Weighing must occur inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. If a hood is temporarily compromised, an N95 or P100 particulate respirator is mandatory due to the acute respiratory irritation potential of the benzothiazole moiety[1].

  • Ocular Protection:

    • Fitted, indirect-vented chemical splash goggles. Standard safety glasses with side shields are inadequate because they do not protect against capillary action if a DMSO droplet splashes near the eye.

Operational Workflow & Handling Protocol

G Start Dry Powder Handling Weighing Weighing in Analytical Balance Start->Weighing Nitrile Gloves + N95 Solvation Solvation in DMSO (High Permeation Risk) Weighing->Solvation Transfer to Fume Hood Assay Assay Preparation (Aliquoting) Solvation->Assay Switch to Butyl Gloves Waste Hazardous Waste Disposal Assay->Waste Liquid Waste Segregation

Workflow for handling 2-(2-Benzothiazolyl)-3-pentanone, highlighting critical PPE transitions.

Step-by-Step Methodology:

  • Preparation: Purge the analytical balance area. Ensure the fume hood face velocity is between 80-120 FPM. Don a standard lab coat, splash goggles, and double nitrile gloves.

  • Weighing (Dry Phase): Tare an anti-static weigh boat. Carefully transfer the 2-(2-Benzothiazolyl)-3-pentanone powder. Causality: Anti-static boats prevent the lipophilic powder from repelling off the plastic and aerosolizing into your breathing zone.

  • Solvation (Transition Phase): Transfer the sealed weigh boat to the primary fume hood. Self-Validating Step: Before opening the DMSO, remove the outer nitrile glove and replace it with a Butyl rubber glove. This ensures no invisible dry powder residue on your fingertips is accidentally solvated and driven through the glove.

  • Dissolution: Add the required volume of DMSO to achieve the target stock concentration (e.g., 10 mM). Cap the vial tightly and vortex.

  • Aliquoting: Divide the stock into single-use aliquots to prevent repeated freeze-thaw cycles, which can cause condensation and degrade the ketone functional group.

Spill Response & Decontamination Plan

A spill protocol must not exacerbate the hazard. The cleanup method depends entirely on the physical state of the compound.

  • Dry Powder Spill: Do not use a dry brush, which will aerosolize the compound into the ambient air. Mist the spill lightly with water (to weigh down the powder) and wipe it up with a damp absorbent pad.

  • DMSO Solution Spill: Do not use water initially, as it will spread the DMSO and rapidly carry the benzothiazole into any porous surfaces or micro-abrasions on the benchtop.

    • Evacuate personnel from the immediate vicinity.

    • Don Butyl gloves and a half-mask respirator.

    • Cover the liquid with a specialized chemical absorbent pad or diatomaceous earth.

    • Sweep the absorbed material into a hazardous waste bag using a non-sparking tool.

    • Wash the area with a 10% bleach solution or strong laboratory detergent to break down residual organics, followed by a final water rinse.

Waste Disposal Plan

  • Solid Waste: All weigh boats, pipette tips, and initial nitrile gloves must be placed in a solid hazardous waste container labeled "Toxic Organics - Benzothiazole Derivatives."

  • Liquid Waste: Do not mix with halogenated waste. Collect in a dedicated, clearly labeled "Non-Halogenated Organic Waste - Contains DMSO and Benzothiazole" high-density polyethylene (HDPE) carboy. Secondary containment is mandatory to prevent catastrophic leaks.

References

  • Exploring Dimethyl Sulfoxide (DMSO): Therapeutic Potential, Risks, and Mechanisms as a Skin Penetration Agent. The Calculated Chemist (2024). [Link]

  • DMSO as Skin Penetration Enhancer. Pharmaceutical Technology (2025).[Link]

  • Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Journal of Toxicology and Environmental Health / ResearchGate (2011).[Link]

  • Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish. MDPI (2024). [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.